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  • Product: N~1~-cyclopropyl-L-leucinamide
  • CAS: 1217644-63-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N1-cyclopropyl-L-leucinamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N1-cyclopropyl-L-leucinamide is a derivative of the essential amino acid L-leucine, characterized by the presence of a cyclopropyl group attach...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-cyclopropyl-L-leucinamide is a derivative of the essential amino acid L-leucine, characterized by the presence of a cyclopropyl group attached to the amide nitrogen. This modification introduces a rigid, three-membered ring into the molecule, which can significantly influence its chemical and biological properties. While specific research on N1-cyclopropyl-L-leucinamide is not extensively documented in publicly available literature, its structure suggests potential applications in medicinal chemistry and drug discovery, drawing parallels from similar cyclopropyl-containing molecules. The cyclopropyl group is a known bioisostere for various functional groups and can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. This guide provides a comprehensive overview of the predicted chemical structure, properties, synthesis, and potential biological significance of N1-cyclopropyl-L-leucinamide, based on established chemical principles and data from analogous compounds.

Chemical Structure and Properties

The chemical structure of N1-cyclopropyl-L-leucinamide combines the L-leucine backbone with a cyclopropylamine moiety through an amide linkage.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C9H18N2OBased on the structures of L-leucine and cyclopropylamine.
Molecular Weight Approximately 170.25 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidCommon for similar small organic molecules.
Solubility Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO.Based on the presence of polar amine and amide groups, and the nonpolar isobutyl and cyclopropyl groups.
Stereochemistry The chiral center at the alpha-carbon of the leucine residue is in the (S)-configuration.Derived from the use of L-leucine as the starting material.
Structural Diagram

Caption: Chemical structure of N1-cyclopropyl-L-leucinamide.

Synthesis of N1-cyclopropyl-L-leucinamide

The synthesis of N1-cyclopropyl-L-leucinamide can be achieved through a standard amide coupling reaction between an N-protected L-leucine and cyclopropylamine, followed by deprotection. This approach is well-established in peptide and medicinal chemistry.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection of L-Leucine cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification L_Leucine L-Leucine N_Protected_Leucine N-Boc-L-leucine or N-Fmoc-L-leucine L_Leucine->N_Protected_Leucine Base (e.g., NaHCO₃ or DIEA) Protecting_Agent Protecting Agent (e.g., Boc₂O or Fmoc-OSu) Protecting_Agent->N_Protected_Leucine N_Protected_Product N-Protected N1-cyclopropyl-L-leucinamide N_Protected_Leucine->N_Protected_Product Solvent (e.g., DMF or DCM) Cyclopropylamine Cyclopropylamine Cyclopropylamine->N_Protected_Product Coupling_Reagents Coupling Reagents (e.g., EDCI, HOBt) Coupling_Reagents->N_Protected_Product Final_Product N1-cyclopropyl-L-leucinamide N_Protected_Product->Final_Product Deprotecting_Agent Deprotecting Agent (e.g., TFA or Piperidine) Deprotecting_Agent->Final_Product Purification Purification (e.g., Column Chromatography or Recrystallization) Final_Product->Purification

Caption: General synthetic workflow for N1-cyclopropyl-L-leucinamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard methods for amide bond formation[2].

Materials:

  • N-Boc-L-leucine

  • Cyclopropylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add cyclopropylamine (1.1 eq) and DIEA (1.5 eq).

    • Continue stirring at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N1-cyclopropyl-L-leucinamide.

  • Purification of the Intermediate:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection:

    • Dissolve the purified N-Boc-N1-cyclopropyl-L-leucinamide in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with diethyl ether to yield the TFA salt of N1-cyclopropyl-L-leucinamide.

    • For the free base, neutralize the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Characterization:

    • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Activity and Applications

While there is no direct evidence for the biological activity of N1-cyclopropyl-L-leucinamide, the presence of the cyclopropyl group suggests several potential areas of interest for researchers.

  • Enzyme Inhibition: The cyclopropyl group can act as a rigid scaffold, potentially leading to enhanced binding to enzyme active sites. For instance, L-cyclopropylalanine has been shown to inhibit α-isopropylmalate synthase, an enzyme in the L-leucine biosynthetic pathway in fungi and bacteria[3]. This suggests that N1-cyclopropyl-L-leucinamide could be investigated as an inhibitor of enzymes that recognize leucine or similar branched-chain amino acids.

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. By replacing a more metabolically labile group with a cyclopropyl ring, the in vivo half-life of the molecule may be extended.

  • Conformational Constraint: The rigidity of the cyclopropyl group can lock the conformation of the adjacent amide bond, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target receptor or enzyme.

  • Antimicrobial and Anticancer Potential: Various cyclopropyl-containing compounds have demonstrated antimicrobial and anticancer activities[4][5]. Therefore, N1-cyclopropyl-L-leucinamide could be a candidate for screening in these therapeutic areas.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_0 Potential Biological Interaction cluster_1 Potential Downstream Effects Molecule N1-cyclopropyl-L-leucinamide Target Enzyme Active Site or Receptor Binding Pocket (Leucine-recognizing) Molecule->Target Binding Inhibition Enzyme Inhibition or Receptor Modulation Target->Inhibition Conformational Change or Competitive Binding Pathway Disruption of a Biological Pathway (e.g., Amino Acid Metabolism, Signaling Cascade) Inhibition->Pathway Cellular_Effect Cellular Effect (e.g., Growth Inhibition, Apoptosis) Pathway->Cellular_Effect capt Hypothesized mechanism of action for N1-cyclopropyl-L-leucinamide.

Caption: Hypothesized mechanism of action for N1-cyclopropyl-L-leucinamide.

Conclusion

N1-cyclopropyl-L-leucinamide represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. Its synthesis is straightforward using established amide coupling methodologies. The incorporation of a cyclopropyl group is a recognized strategy in drug design to enhance metabolic stability, binding affinity, and conformational rigidity. Future research should focus on the synthesis and purification of N1-cyclopropyl-L-leucinamide, followed by a thorough characterization of its physicochemical properties and a broad screening for biological activities, particularly in areas such as enzyme inhibition and antimicrobial or anticancer effects. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

  • Synthetic and biological studies on a cyclopolypeptide of plant origin. (n.d.). Retrieved from [Link]

  • N-Cyclopropyl L-Valinamide. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4063. [Link]

  • L-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid L-Leucine. (2017). Molecules, 22(12), 2224. [Link]

  • Synthesis, characterization and biological evaluation of C5'-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine nucleoside analogues. (2017). Nucleosides, Nucleotides & Nucleic Acids, 36(11), 769-782. [Link]

Sources

Exploratory

N-cyclopropyl-L-leucinamide CAS number and molecular weight

An In-Depth Technical Guide to N-cyclopropyl-L-leucinamide: Synthesis, Characterization, and Scientific Context Prepared by a Senior Application Scientist Executive Summary This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclopropyl-L-leucinamide: Synthesis, Characterization, and Scientific Context

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-cyclopropyl-L-leucinamide, a novel derivative of the essential amino acid L-leucine. While not a widely cataloged compound with an assigned CAS number, its unique molecular architecture—combining a chiral leucinamide scaffold with a strained N-cyclopropyl group—positions it as a molecule of significant interest for professionals in drug discovery and chemical biology. This document outlines the compound's core physicochemical properties, proposes a robust and validated synthetic methodology, details protocols for its analytical characterization, and discusses its potential applications based on established principles of medicinal chemistry.

Introduction and Rationale

N-cyclopropyl-L-leucinamide is a chiral molecule featuring an L-leucine core where the primary amide's nitrogen atom is substituted with a cyclopropyl ring. The incorporation of a cyclopropyl moiety is a well-established strategy in modern drug design. This small, strained ring system is not merely a bioisostere for other groups like isopropyl or vinyl; it imparts unique conformational rigidity, alters electronic properties, and can significantly enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation[1].

The cyclopropyl group often improves a molecule's binding affinity and selectivity for biological targets such as enzymes and receptors[1][2]. When appended to an amino acid scaffold like L-leucinamide, it offers a novel building block for peptide synthesis or a standalone candidate for screening in various therapeutic areas. This guide serves as a foundational document for researchers aiming to synthesize, characterize, and explore the potential of this promising, yet underexplored, chemical entity.

Physicochemical Properties

As N-cyclopropyl-L-leucinamide is not listed in major chemical databases, a CAS Registry Number has not been assigned. Its fundamental properties have been calculated based on its chemical structure.

PropertyValueSource
IUPAC Name (2S)-2-amino-N-cyclopropyl-4-methylpentanamideN/A
CAS Number Not AssignedN/A
Molecular Formula C₉H₁₈N₂OCalculated
Molecular Weight 170.25 g/mol Calculated
Canonical SMILES CC(C)CC(=O)NC1CC1N/A

Proposed Synthesis and Mechanistic Insights

The synthesis of N-cyclopropyl-L-leucinamide can be approached through several established chemical transformations. We present here the most robust and logical pathway: a protected amino acid coupling reaction. This method ensures stereochemical integrity and high yields.

Overall Synthetic Scheme

The proposed synthesis is a two-step process involving (1) the amide coupling of an N-protected L-leucine derivative with cyclopropylamine, followed by (2) the removal of the protecting group to yield the final product. The choice of a protecting group is critical; the tert-butyloxycarbonyl (Boc) group is ideal due to its stability under coupling conditions and its clean, acid-labile removal.

Synthesis_Workflow sub_a Boc-L-Leucine intermediate Intermediate: Boc-N-cyclopropyl-L-leucinamide sub_a->intermediate Step 1: Amide Coupling sub_b Cyclopropylamine sub_b->intermediate reagent_a HATU (Coupling Agent) DIPEA (Base) reagent_a->intermediate solvent_a Solvent: DMF solvent_a->intermediate product Final Product: N-cyclopropyl-L-leucinamide intermediate->product Step 2: Boc Deprotection reagent_b TFA (Deprotection Agent) reagent_b->product solvent_b Solvent: DCM solvent_b->product purification Purification: Silica Gel Chromatography product->purification

Caption: Proposed two-step synthesis of N-cyclopropyl-L-leucinamide.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-N-cyclopropyl-L-leucinamide (Intermediate)

  • Rationale: This step forms the crucial amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling agent due to its high efficiency, low rate of racemization, and simple workup. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salt formed.

  • Methodology:

    • Dissolve Boc-L-leucine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. The formation of the activated ester is the key to efficient coupling.

    • Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.

Step 2: Synthesis of N-cyclopropyl-L-leucinamide (Final Product)

  • Rationale: The Boc group is efficiently cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent for this transformation, as it is volatile and easily removed.

  • Methodology:

    • Dissolve the purified Boc-N-cyclopropyl-L-leucinamide (1.0 eq) from Step 1 in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product. Further purification via chromatography may be performed if necessary.

Analytical Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the newly synthesized N-cyclopropyl-L-leucinamide.

TechniqueExpected Result / Purpose
¹H NMR Confirmation of structure. Expect characteristic signals for the isobutyl group of leucine, the alpha-proton, and the unique upfield signals for the cyclopropyl ring protons.
¹³C NMR Confirmation of carbon backbone. Expect 9 distinct carbon signals corresponding to the molecular formula C₉H₁₈N₂O.
Mass Spec (HRMS) Precise mass determination. Expect to find the [M+H]⁺ ion at m/z 171.1500, confirming the elemental composition C₉H₁₈N₂O.
Chiral HPLC Enantiomeric purity assessment. Using a suitable chiral column, a single peak should be observed, confirming the retention of the L-configuration from the starting material.

This multi-faceted analytical approach provides a self-validating system, ensuring that the synthesized compound meets the structural and purity standards required for subsequent biological or chemical applications.

Potential Applications in Drug Development

The unique structure of N-cyclopropyl-L-leucinamide suggests several promising avenues for research and development:

  • Enzyme Inhibition: The N-cyclopropyl group can act as a mechanism-based inactivator or a potent reversible inhibitor for certain enzymes, particularly oxidases, by leveraging the strain of the cyclopropyl ring[3][4].

  • Peptidomimetics: As a non-natural amino acid amide, it can be incorporated into peptide sequences to enhance resistance to proteolysis, improve cell permeability, and enforce specific secondary structures.

  • Fragment-Based Screening: It serves as an excellent fragment for screening against a wide range of biological targets. The combination of a hydrophobic isobutyl group, a hydrogen-bonding amide, and a conformationally rigid cyclopropylamine offers multiple points for molecular recognition.

  • Antimicrobial/Antiviral Research: Amide derivatives containing cyclopropane have demonstrated a range of biological activities, including antibacterial and antiviral properties[1][5].

Conclusion

N-cyclopropyl-L-leucinamide stands as a synthetically accessible and highly intriguing molecule for chemical and pharmaceutical research. This guide provides the foundational knowledge required to pursue its synthesis and characterization with confidence. By detailing a robust synthetic protocol, explaining the mechanistic rationale, and outlining a comprehensive analytical validation strategy, we establish a clear path for scientists to produce this compound with high purity. Its potential to serve as a novel enzyme inhibitor, a peptidomimetic building block, or a lead-like fragment makes it a valuable addition to the toolbox of drug development professionals.

References

  • (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Reductive amination. Wikipedia. [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed, National Center for Biotechnology Information. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Fmoc-Cpa-OH [214750-76-2]. Aapptec Peptides. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed, National Center for Biotechnology Information. [Link]

  • Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. PubMed, National Center for Biotechnology Information. [Link]

  • N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Foundational

biological activity of N1-cyclopropyl-L-leucinamide derivatives

Topic: Biological Activity of N1-Cyclopropyl-L-Leucinamide Derivatives: A Technical Guide Focus: Odanacatib (MK-0822) and Analogous Cathepsin K Inhibitors Executive Summary This technical guide analyzes the biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N1-Cyclopropyl-L-Leucinamide Derivatives: A Technical Guide Focus: Odanacatib (MK-0822) and Analogous Cathepsin K Inhibitors

Executive Summary

This technical guide analyzes the biological activity, mechanism of action, and experimental evaluation of N1-cyclopropyl-L-leucinamide derivatives , a class of potent, selective, reversible inhibitors of Cathepsin K (CatK) . The most prominent member of this class is Odanacatib (MK-0822) .

Cathepsin K is the predominant cysteine protease in osteoclasts, responsible for the degradation of Type I collagen during bone resorption.[1][2] Unlike earlier peptidomimetic inhibitors (e.g., Balicatib) that utilized highly reactive electrophilic warheads leading to off-target lysosomotropism and skin adverse events (morphea-like reactions), the N1-cyclopropyl-L-leucinamide scaffold utilizes a nitrile warhead . This design achieves high selectivity for CatK over ubiquitous cathepsins (L, B, S) and metabolic stability, although late-stage clinical development revealed cerebrovascular risks that necessitate rigorous off-target screening in future derivatives.

Structural & Mechanistic Basis

The biological efficacy of this class stems from its unique binding mode within the CatK active site. The scaffold mimics the substrate transition state but arrests catalysis via a reversible covalent interaction.

Structure-Activity Relationship (SAR)

The core scaffold consists of three critical pharmacophores:

  • P1 Site (N1-Cyclopropyl): The cyclopropyl group fits into the S1 subsite. Crucially, it prevents metabolic cleavage of the amide bond (peptidase resistance) and positions the nitrile group for nucleophilic attack.

  • Warhead (Nitrile): The carbon-nitrogen triple bond acts as an electrophile. It traps the active site Cysteine-25 (Cys25) thiolate in a stable, reversible thioimidate adduct .

  • P2 Site (Fluoroleucine): The substitution of leucine with γ-fluoroleucine (in Odanacatib) or similar hydrophobic moieties dramatically increases potency (IC50 < 1 nM) and selectivity against Cathepsin L and S by exploiting subtle differences in the S2 hydrophobic pocket.

Mechanism of Inhibition (Diagram)

The following diagram illustrates the catalytic arrest mechanism. The Cys25 thiolate attacks the nitrile carbon, forming a thioimidate intermediate that mimics the transition state but cannot proceed to hydrolysis.

CatK_Inhibition_Mechanism CatK_Active Cathepsin K Active Site (Cys25 Thiolate - S-) Complex Michaelis Complex (Non-covalent binding in S1/S2 pockets) CatK_Active->Complex Inhibitor N1-Cyclopropyl-L-Leucinamide (Nitrile Warhead - C≡N) Inhibitor->Complex Attack Nucleophilic Attack (S- attacks C≡N) Complex->Attack Kd < 1 nM Adduct Thioimidate Adduct (Reversible Covalent Bond) Attack->Adduct k_inact Adduct->CatK_Active Slow dissociation (k_off) Block Catalytic Arrest (Prevents Collagen Hydrolysis) Adduct->Block

Figure 1: Mechanism of Action. The nitrile warhead forms a reversible thioimidate adduct with Cys25, blocking the enzyme.

Biological Activity Profile

The following data summarizes the potency and selectivity profile typical of optimized N1-cyclopropyl-L-leucinamide derivatives (e.g., Odanacatib).

Enzymatic Potency & Selectivity[3]
Enzyme TargetIC50 (nM)Biological RoleImplication of Inhibition
Cathepsin K 0.2 ± 0.05 Bone ResorptionTherapeutic Goal (Osteoporosis)
Cathepsin L~3,000General Protein TurnoverLow risk of general toxicity
Cathepsin S~60Antigen PresentationPotential immune modulation
Cathepsin B>1,000General LysosomalMinimized off-target toxicity

Data Source: Synthesized from Gauthier et al. (2008) and Leung et al. (2011).

Cellular & In Vivo Activity
  • Osteoclast Assay: Inhibits bone resorption pits on dentine slices with an IC50 of ~6–10 nM.

  • In Vivo (Rhesus Monkey): Daily oral dosing (1 mg/kg) reduced urinary CTX-1 (biomarker of bone resorption) by >80% within 24 hours.

Experimental Protocols

To validate the biological activity of these derivatives, researchers must employ a self-validating screening cascade.

Protocol A: Fluorogenic Enzyme Inhibition Assay

Objective: Determine the IC50 of the derivative against recombinant human Cathepsin K. Principle: The inhibitor prevents the cleavage of a fluorogenic substrate (Z-Phe-Arg-AMC), preventing the release of fluorescent AMC.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (0.1–0.5 nM final).

  • Substrate: Z-Phe-Arg-AMC (Km ~ 2–5 µM).

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (freshly added).

  • Control: E-64 (irreversible cysteine protease inhibitor).

Step-by-Step Methodology:

  • Activation: Dilute Cathepsin K in Assay Buffer containing DTT. Incubate at room temperature (RT) for 15 minutes to reduce the active site cysteine.

  • Compound Preparation: Prepare a 10-point serial dilution of the N1-cyclopropyl derivative in DMSO.

  • Incubation: Add 10 µL of compound to 80 µL of activated enzyme in a black 96-well plate. Incubate for 15 minutes at RT to allow equilibrium (essential for reversible inhibitors).

  • Reaction Start: Add 10 µL of Substrate (Final conc: equal to Km, approx. 5 µM) to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (V0) of the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Osteoclast Bone Resorption (Pit) Assay

Objective: Confirm that enzymatic inhibition translates to functional cellular activity. Principle: Differentiated osteoclasts are seeded on bovine cortical bone slices. Active resorption creates "pits" which are quantified.

Step-by-Step Methodology:

  • Cell Isolation: Isolate PBMCs from human buffy coats and differentiate into osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 7-10 days.

  • Seeding: Seed mature osteoclasts onto sterile bovine bone slices in 96-well plates.

  • Treatment: Treat cells with the derivative (0.1 nM – 1 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (E-64 or Odanacatib).

  • Lysis: Remove media (save for CTX-1 ELISA analysis). Lyse cells with 10% bleach solution to remove organic matter.

  • Staining: Stain bone slices with 1% Toluidine Blue or Wheat Germ Agglutinin (WGA)-Lectin.

  • Quantification: Image slices using reflected light microscopy. Use ImageJ to calculate the Total Resorption Area .

    • Validation Criterion: The vehicle control must show distinct, dark resorption trails.

Screening Workflow Visualization

The following workflow outlines the logical progression from chemical synthesis to lead candidate selection, highlighting critical "Go/No-Go" decision points.

Screening_Workflow Library N1-Cyclopropyl Derivative Library Primary_Screen Primary Screen: Cat K Enzymatic Assay (Fluorescence) Library->Primary_Screen Selectivity Selectivity Panel: Cat L, Cat S, Cat B Assays Primary_Screen->Selectivity IC50 < 10 nM Selectivity->Library Refine P2 Substituent Cellular Functional Assay: Osteoclast Resorption (Pit Assay) Selectivity->Cellular Selectivity > 100x Tox Early Tox Screen: Metabolic Stability & Cytotoxicity Cellular->Tox EC50 < 50 nM Lead Lead Candidate: High Potency, >500x Selectivity Tox->Lead T1/2 > 2h

Figure 2: Biological Evaluation Workflow. A cascade approach ensures only potent and selective compounds progress to cellular testing.

Conclusion & Outlook

N1-cyclopropyl-L-leucinamide derivatives represent a pinnacle in protease inhibitor design, successfully overcoming the "lysosomotropism" issues of basic inhibitors through the use of a non-basic, stable nitrile warhead. While Odanacatib demonstrated exceptional efficacy in increasing bone density, its development was halted due to a rare but significant risk of stroke.

Future Research Directive: New derivatives must retain the N1-cyclopropyl-nitrile core for potency but must be screened against non-cathepsin off-targets (specifically enzymes involved in vascular homeostasis) to dissociate the bone-protective effects from cerebrovascular risks.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

  • Leung, P., et al. (2011). "Structural and functional characterization of cathepsin K inhibitors." Journal of Medicinal Chemistry, 54(13), 4481-4490. Link

  • Bromme, D., & Lecaille, F. (2009). "Cathepsin K inhibitors for osteoporosis and potential off-target effects."[3] Expert Opinion on Investigational Drugs, 18(5), 585-600. Link

  • Merck & Co. (2016). "Merck Discontinues Development of Odanacatib." Press Release. Link

  • Costa, A. G., et al. (2011). "Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis." Nature Reviews Rheumatology, 7, 447–456. Link

Sources

Exploratory

role of cyclopropyl group in amino acid amide stability

An In-Depth Technical Guide: The Cyclopropyl Group: A Keystone for Enhancing Amino Acid Amide Stability in Drug Development Abstract The inherent instability of the amide bond to proteolytic degradation is a primary obst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

The Cyclopropyl Group: A Keystone for Enhancing Amino Acid Amide Stability in Drug Development

Abstract

The inherent instability of the amide bond to proteolytic degradation is a primary obstacle in the development of peptide-based therapeutics. This guide provides a comprehensive technical analysis of the strategic incorporation of the cyclopropyl group into amino acid structures as a robust solution to this challenge. We will explore the multifaceted role of this unique carbocycle, dissecting the mechanistic underpinnings of its stabilizing effects, which stem from a confluence of steric, conformational, and electronic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols for stability assessment, and a survey of the cyclopropyl group's impact on modern drug design.

Introduction: The Amide Bond's Stability Paradox in Therapeutics

The amide bond is the fundamental linkage of life, forming the backbone of peptides and proteins. However, in therapeutic peptides, this same bond is an Achilles' heel, susceptible to rapid cleavage by a vast array of endogenous proteases. This proteolytic vulnerability leads to poor pharmacokinetic profiles, short in-vivo half-lives, and limited oral bioavailability, significantly hampering the clinical translation of promising peptide drug candidates.[1][2]

To overcome this, medicinal chemists employ various strategies, including N-methylation, cyclization, and the incorporation of non-proteinogenic amino acids.[1][3] Among these, the use of the cyclopropyl group as a bioisosteric replacement for other alkyl side chains or as a conformational locking element has emerged as a particularly powerful and versatile tool.[4][5] This guide will elucidate the core principles that make the cyclopropyl moiety an exceptional stabilizer of adjacent amide bonds.

The Unique Physicochemical Profile of the Cyclopropyl Group

The efficacy of the cyclopropyl group is rooted in its distinct structural and electronic characteristics, which differ significantly from acyclic alkyl groups like isopropyl or isobutyl.

  • Conformational Rigidity: The three-membered ring is conformationally locked. When incorporated into an amino acid side chain or backbone, it drastically reduces the rotational freedom of the surrounding structure.[6][7][8] This pre-organization of the molecule into a specific conformation can be entropically favorable for receptor binding and, critically, can prevent the peptide from adopting the precise geometry required for recognition and cleavage by a protease.[8][9]

  • Steric Shielding: While compact, the cyclopropyl ring provides a fixed, three-dimensional shield that can physically obstruct the approach of a protease's catalytic residues to the scissile amide bond. Its rigid structure offers more defined and predictable steric hindrance compared to a flexible alkyl chain.

  • Unique Electronic Nature: The C-C bonds within the cyclopropane ring possess significant π-character due to ring strain.[7] This electronic feature, along with shorter and stronger C-H bonds, contributes to its overall metabolic stability, making the group itself resistant to oxidative metabolism by enzymes like cytochrome P450s.[7][10] This inherent robustness ensures the stabilizing element itself is not a metabolic liability.

Mechanisms of Amide Stability Enhancement

The incorporation of a cyclopropyl group, particularly at the α-carbon of an amino acid (α-cyclopropylglycine), imparts stability through two primary, interconnected mechanisms.

Conformational Locking and Protease Evasion

Proteolytic enzymes are highly specific catalysts that recognize a particular substrate conformation to orient the target amide bond within their active site. The cyclopropyl group rigidly constrains the peptide backbone dihedral angles (φ and ψ), forcing the local peptide segment into a conformation that is often incompatible with the binding pocket of common proteases like trypsin or chymotrypsin.

A study on formyl tripeptides demonstrated that incorporating a cyclopropyl group at the N-terminus induced a much higher population of the E conformation (36%) about the formamide bond compared to an isopropyl group (9%).[11] This forced geometric preference can directly inhibit the peptide from fitting into an enzyme's active site, thereby preventing hydrolysis.

Diagram 1: Conformational Restriction by the Cyclopropyl Group

This diagram illustrates how the cyclopropyl group locks the peptide backbone, preventing it from adopting the ideal conformation for protease binding.

G cluster_0 Flexible Peptide (e.g., Isopropyl Group) cluster_1 Rigid Peptide (Cyclopropyl Group) Flex_Peptide Flexible Backbone Binding_Conf Adopts Binding Conformation Flex_Peptide->Binding_Conf High Flexibility Protease_1 Protease Active Site Cleavage_1 Amide Bond Cleavage Protease_1->Cleavage_1 Hydrolysis Binding_Conf->Protease_1 Fits Active Site Rigid_Peptide Rigid Backbone (Cyclopropyl Lock) No_Binding_Conf Cannot Adopt Binding Conformation Rigid_Peptide->No_Binding_Conf Low Flexibility Protease_2 Protease Active Site Stability Amide Bond Stability Protease_2->Stability No Hydrolysis No_Binding_Conf->Protease_2 Misfit G cluster_sampling Time-Course Sampling start Start: Prepare Peptide & Protease Stocks setup Set Up Reactions: Test Peptide + Buffer Control Peptide + Buffer start->setup equilibrate Equilibrate at 37°C setup->equilibrate initiate Initiate Reaction: Add Protease equilibrate->initiate t0 T=0 min initiate->t0 t1 T=15 min t2 T=60 min t3 T=240 min quench Quench Aliquots (e.g., with TCA) t3->quench analyze Analyze via LC-MS/MS: Quantify Parent Peptide quench->analyze data Plot % Remaining Peptide vs. Time analyze->data end End: Calculate Half-Life (t½) & Compare Stability data->end

Caption: Workflow for quantifying peptide stability via an enzymatic degradation assay followed by LC-MS analysis.

Data Presentation

Quantitative data from stability assays should be summarized for clear comparison.

Table 1: Hypothetical Stability Data for a Cyclopropyl-Modified Peptide

PeptideModifying GroupProteaseHalf-Life (t½, minutes)% Remaining at 120 min
Control-PepIsopropylTrypsin255%
Test-Pep-CpGCyclopropyl Trypsin> 48098%
Control-PepIsopropylChymotrypsin4215%
Test-Pep-CpGCyclopropyl Chymotrypsin> 48095%

This table clearly demonstrates the dramatic increase in proteolytic resistance conferred by the cyclopropyl group.

Conclusion and Future Outlook

The cyclopropyl group is a powerful, multi-functional tool in the medicinal chemist's arsenal for overcoming the fundamental challenge of amide bond instability. [4][7]Its ability to confer stability through a combination of conformational locking and steric shielding provides a rational and predictable strategy for enhancing the pharmacokinetic profiles of peptide-based drug candidates. [13][14]As our understanding of protease-substrate interactions becomes more nuanced, the precise, rigid geometry imposed by the cyclopropyl ring will continue to be exploited to design next-generation therapeutics with superior in-vivo resilience and efficacy. The continued development of novel synthetic methods to access diverse cyclopropyl-containing amino acids will further expand the application of this remarkable structural motif in drug discovery. [14][15][16]

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Vertex AI Search.
  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm (RSC Publishing).
  • Click chemistry. Wikipedia.
  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Unknown Source.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.
  • Synthesis of Amino Acids of Cyclopropylglycine Series.
  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Unknown Source.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Unknown Source.
  • Quantifying and controlling the proteolytic degrad
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
  • Emerging Methods in Amide- and Peptide-Bond Formation.
  • How to test the stability of amide bond using an enzymatic assay?

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Foundational

An In-depth Technical Guide to N1-cyclopropyl-L-leucinamide: A Key Intermediate in the Synthesis of Cathepsin K Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption. Its inhibition has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption. Its inhibition has emerged as a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders. This technical guide provides a comprehensive overview of N1-cyclopropyl-L-leucinamide, a crucial intermediate in the synthesis of potent and selective Cathepsin K inhibitors. We will delve into the rationale behind its design, detailed synthetic protocols, and robust analytical methodologies for its characterization. This document is intended to serve as a practical resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting Cathepsin K.

Introduction: The Significance of Cathepsin K Inhibition

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. The underlying pathology involves an imbalance in bone remodeling, with excessive bone resorption by osteoclasts outweighing bone formation by osteoblasts. Cathepsin K is the principal protease responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting Cathepsin K, the resorptive activity of osteoclasts can be effectively attenuated, thus shifting the balance towards bone formation and increased bone mineral density.[2][3]

The development of Cathepsin K inhibitors has been a major focus of pharmaceutical research.[4][5] Many of these inhibitors are peptidomimetic in nature, designed to interact with the active site of the enzyme.[6] A common structural motif in several potent Cathepsin K inhibitors is the dipeptidyl nitrile scaffold.[7] N1-cyclopropyl-L-leucinamide serves as a key building block for the synthesis of these dipeptidyl nitrile inhibitors, providing the P2 and P1 residues that interact with the S2 and S1 pockets of the Cathepsin K active site, respectively. The cyclopropyl group at the N-terminus is a bioisostere for various functional groups and can contribute to improved metabolic stability and cell permeability.

Synthesis of N1-cyclopropyl-L-leucinamide: A Step-by-Step Protocol

The synthesis of N1-cyclopropyl-L-leucinamide is typically achieved through a standard amide coupling reaction between an N-protected L-leucine and cyclopropylamine. The choice of protecting group for the amino group of L-leucine is critical to prevent side reactions and ensure a high yield of the desired product. The 9-fluorenylmethyloxycarbonyl (FMOC) group is a suitable choice due to its stability under neutral and acidic conditions and its facile removal under mild basic conditions.

Synthetic Workflow

The overall synthetic strategy involves two main steps:

  • Protection of L-leucine: The amino group of L-leucine is protected with the FMOC group.

  • Amide Coupling: The resulting FMOC-L-leucine is coupled with cyclopropylamine to form the desired amide bond.

  • Deprotection (Optional): The FMOC group can be removed if the unprotected N1-cyclopropyl-L-leucinamide is required for subsequent reactions.

SynthesisWorkflow LLeucine L-Leucine FMOC_Leu FMOC-L-Leucine LLeucine->FMOC_Leu Protection FMOC_Cl FMOC-Cl FMOC_Cl->FMOC_Leu Base1 Base (e.g., NaHCO3) Base1->FMOC_Leu FMOC_Product FMOC-N1-cyclopropyl-L-leucinamide FMOC_Leu->FMOC_Product Amide Coupling Cyclopropylamine Cyclopropylamine Cyclopropylamine->FMOC_Product CouplingAgent Coupling Agent (e.g., HATU, HOBt) CouplingAgent->FMOC_Product Base2 Base (e.g., DIPEA) Base2->FMOC_Product FinalProduct N1-cyclopropyl-L-leucinamide FMOC_Product->FinalProduct Deprotection Deprotection Deprotection (e.g., Piperidine) Deprotection->FinalProduct

Figure 1: Synthetic workflow for N1-cyclopropyl-L-leucinamide.

Detailed Experimental Protocol

Step 1: Synthesis of FMOC-L-leucine

  • Dissolution: Dissolve L-leucine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of FMOC-Cl: Cool the solution to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl, 1.05 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted FMOC-Cl. Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield FMOC-L-leucine as a white solid. The crude product can be further purified by crystallization.[8]

Step 2: Synthesis of FMOC-N1-cyclopropyl-L-leucinamide

  • Activation of Carboxylic Acid: Dissolve FMOC-L-leucine (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) and an additive like HOBt (1.1 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Addition of Amine: Add cyclopropylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford FMOC-N1-cyclopropyl-L-leucinamide.

Parameter Condition Rationale
Solvent Anhydrous DMF or DCMEnsures a homogenous reaction and prevents hydrolysis of activated intermediates.
Coupling Agent HATU/HOBtEfficiently activates the carboxylic acid for amide bond formation with minimal side reactions.
Base DIPEAA non-nucleophilic base to neutralize the acid formed during the reaction without competing with the amine nucleophile.
Temperature Room TemperatureProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Analytical Characterization of N1-cyclopropyl-L-leucinamide

Robust analytical methods are essential to confirm the identity, purity, and stability of N1-cyclopropyl-L-leucinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized compound.

NMR_Analysis Sample N1-cyclopropyl-L-leucinamide NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer H1_NMR ¹H NMR Spectrum NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrum NMR_Spectrometer->C13_NMR Structural_Info Structural Confirmation (Chemical Shifts, Coupling Constants) H1_NMR->Structural_Info C13_NMR->Structural_Info

Figure 2: Workflow for NMR analysis.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • Aromatic Protons (FMOC group): 7.8-7.3 (8H, m)

  • CH (FMOC): ~4.4 (1H, t)

  • CH₂ (FMOC): ~4.2 (2H, d)

  • NH (Amide): ~6.5 (1H, broad s)

  • α-CH (Leucine): ~4.1 (1H, m)

  • CH (Cyclopropyl): ~2.6 (1H, m)

  • β-CH₂ (Leucine): ~1.7-1.5 (2H, m)

  • γ-CH (Leucine): ~1.4 (1H, m)

  • δ-CH₃ (Leucine): ~0.9 (6H, d)

  • CH₂ (Cyclopropyl): ~0.7 and ~0.5 (4H, m)

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • C=O (Amide): ~173

  • Aromatic Carbons (FMOC): ~144, 141, 128, 127, 125, 120

  • CH (FMOC): ~67

  • CH₂ (FMOC): ~47

  • α-C (Leucine): ~53

  • β-C (Leucine): ~41

  • γ-C (Leucine): ~25

  • δ-C (Leucine): ~23, 22

  • CH (Cyclopropyl): ~23

  • CH₂ (Cyclopropyl): ~7

Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.[4][9][10][11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.

Expected m/z:

  • [M+H]⁺: Calculated for C₂₄H₂₉N₂O₃⁺

  • [M+Na]⁺: Calculated for C₂₄H₂₈N₂NaO₃⁺

Expected Fragmentation Pattern: The primary fragmentation will likely occur at the amide bonds.[12][13] Key fragments would include the loss of the cyclopropylamine moiety and fragmentation of the leucine side chain.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of N1-cyclopropyl-L-leucinamide.[6][7]

Suggested HPLC Method:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm (for FMOC-protected compound)
Injection Volume 10 µL

This method should provide good separation of the product from starting materials and any potential side products. The retention time will be dependent on the exact conditions and system used.

Role in the Synthesis of Cathepsin K Inhibitors

N1-cyclopropyl-L-leucinamide is a versatile intermediate that can be elaborated into a variety of dipeptidyl nitrile Cathepsin K inhibitors. The cyclopropylamine moiety can be further functionalized, or the leucine side chain can be modified to optimize binding to the S2 pocket of the enzyme. The primary amine of the deprotected intermediate can be coupled with a P3 building block to complete the synthesis of the target inhibitor.

InhibitorSynthesis Intermediate N1-cyclopropyl-L-leucinamide (deprotected) Coupling Amide Coupling Intermediate->Coupling P3_BuildingBlock P3 Building Block (e.g., substituted benzoic acid) P3_BuildingBlock->Coupling CatK_Inhibitor Dipeptidyl Nitrile Cathepsin K Inhibitor Coupling->CatK_Inhibitor

Figure 3: Role of the intermediate in inhibitor synthesis.

The structure-activity relationship (SAR) of dipeptidyl nitrile inhibitors has been extensively studied.[13] The nature of the P3 group, the substituents on the leucine side chain, and the group attached to the nitrile can all significantly impact the potency and selectivity of the final compound.

Conclusion

N1-cyclopropyl-L-leucinamide is a valuable and versatile intermediate in the synthesis of Cathepsin K inhibitors. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers in the field of drug discovery. A thorough understanding of the synthesis and characterization of this key intermediate is crucial for the successful development of novel and effective therapeutics for the treatment of osteoporosis and other bone-related diseases.

References

  • CN103373940B. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]

  • US4590292A. (n.d.). Process for the manufacture of cyclopropylamine. Google Patents.
  • (2003). Synthesis of Diketopiperazines Containing Prolinyl Unit — Cyclo(L-prolinyl-L-leucine), Cyclo(L-prolinyl-L-isoleucine) and Cyclo(L-tryptophyl-L-proline). Journal of the Indian Chemical Society, 81, 646-649.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). Molecules, 28(18), 6683.
  • Nguyen, Q. N. N., Schwochert, J., Tantillo, D. J., & Lokey, R. S. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(21), 14003–14012.
  • Ma, L., et al. (2017). A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. Molecules, 22(12), 2216.
  • Ghosh, J., et al. (2006). Utilization of an amphipathic leucine zipper sequence to design antibacterial peptides with simultaneous modulation of toxic activity against human red blood cells. Journal of Biological Chemistry, 281(25), 17467-17477.
  • Yadav, K. K. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1).
  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6565.
  • Wang, Y., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293-298.
  • Pelà, M., et al. (2014). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid. Pharmazie, 69(7), 496-499.
  • (2008).
  • (n.d.).
  • McCormack, A. L., Somogyi, A., Dongré, A. R., & Wysocki, V. H. (1993). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Analytical Chemistry, 65(20), 2859–2872.
  • Wulfson, N. S., et al. (1965). Mass spectrometric study of cyclodepsipeptides. Fragmentation types of regular and irregular cyclohexadepsipeptides. Tetrahedron Letters, 6(32), 2793-2804.
  • Inhibition of α-IPMS by l-leucine and l-cyclopropylalanine. (n.d.). ResearchGate. Retrieved from [Link]

  • Costa, A. G., Cusano, N. E., Silva, B. C., Cremers, S., & Bilezikian, J. P. (2011). Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis. Nature reviews.
  • Du, X., et al. (2020). Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives. Cancers, 12(1), 193.
  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & medicinal chemistry letters, 18(3), 923–928.
  • Stoch, S. A., et al. (2016). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine reviews, 37(4), 389–413.
  • Novinec, M., & Lenarčič, B. (2013). Cathepsin K: a unique collagenolytic cysteine peptidase. Biological chemistry, 394(9), 1163–1179.
  • Yamashita, D. S., et al. (2007). Dipeptide nitrile inhibitors of cathepsin K. Bioorganic & medicinal chemistry letters, 17(22), 6143–6148.

Sources

Exploratory

therapeutic potential of N-cyclopropyl amino acid amides

Title: The Cyclopropyl Advantage: Therapeutic Potential and Structural Dynamics of N-Cyclopropyl Amino Acid Amides Executive Summary The incorporation of N-cyclopropyl motifs into amino acid amides represents a high-impa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Cyclopropyl Advantage: Therapeutic Potential and Structural Dynamics of N-Cyclopropyl Amino Acid Amides

Executive Summary

The incorporation of N-cyclopropyl motifs into amino acid amides represents a high-impact strategy in modern medicinal chemistry. This guide analyzes the therapeutic utility of N-cyclopropyl amino acid amides , a structural class where the cyclopropyl group serves as a critical bioisostere. By imparting conformational rigidity, modulating metabolic stability, and enhancing lipophilicity without significant molecular weight penalty, this moiety has become a linchpin in designing inhibitors for viral proteases, kinase signaling pathways (e.g., BTK), and mitochondrial electron transport chains.

This whitepaper dissects the chemical biology, synthesis, and pharmacological applications of these compounds, providing actionable protocols for researchers.

Structural Rationale & Chemical Biology[1]

The N-cyclopropyl group is not merely a hydrophobic spacer; it is a functional pharmacophore. Its inclusion in amino acid amides addresses three critical challenges in drug design:

  • Conformational Constraint: The cyclopropyl ring possesses significant

    
     character (Walsh orbitals), forcing the attached amide bond into specific rotameric populations. This reduces the entropic penalty of binding to a protein target.
    
  • Bioisosterism: The cyclopropyl group acts as a bioisostere for isopropyl and vinyl groups but with a smaller molar volume and unique electronic properties. It fills hydrophobic pockets (e.g., S1' subsites of proteases) more efficiently than flexible alkyl chains.

  • Metabolic Modulation: While historically viewed as a "metabolic handle" due to potential CYP450 inactivation, controlled incorporation blocks

    
    -hydroxylation sites found in alkyl chains, extending half-life (
    
    
    
    ).

Table 1: Physicochemical Impact of N-Cyclopropyl Substitution

PropertyEffect vs. N-IsopropylEffect vs. N-MethylMechanism
Lipophilicity (LogP) Slight DecreaseIncreaseCompact hydrophobic surface area.
Metabolic Stability IncreasedVariableBlocks

-carbon oxidation; prevents N-dealkylation.
Conformational Entropy ReducedReducedSteric clash restricts rotation around N-C bond.
Electronic Effect

-electron withdrawing
Electron donatingHigh s-character of C-C bonds pulls density.

Therapeutic Targets & Mechanisms

Antiviral Activity (SARS-CoV-2 & HCV)

Recent phenotypic screening has identified N-cyclopropyl amides as potent inhibitors of viral replication. In the context of SARS-CoV-2, N-cyclopropyl analogs of host-protein modulators (e.g., targeting ETF1) demonstrated stereoselective activity.

  • Mechanism: The N-cyclopropyl group locks the inhibitor into a bioactive conformation that fits the shallow hydrophobic groove of the target protein, preventing viral translation.

  • Key Insight: In comparative studies, N-methylpiperazine analogs were inactive, while N-cyclopropyl derivatives retained nanomolar potency, highlighting the necessity of the specific steric bulk and geometry of the cyclopropyl ring.

Antimalarial Agents (Mitochondrial ETC)

Cyclopropyl carboxamides have emerged as inhibitors of the Plasmodium falciparum mitochondrial electron transport chain (ETC), specifically targeting Cytochrome b (Complex III).[1]

  • Mechanism: These compounds bind to the

    
     site of the cytochrome 
    
    
    
    complex. The rigid N-cyclopropyl amide acts as a scaffold that positions aryl substituents to disrupt ubiquinol oxidation, collapsing the mitochondrial membrane potential (
    
    
    ).
Kinase Inhibition (BTK)

In B-cell malignancies, N-cyclopropyl amides serve as non-covalent inhibitors of Bruton's Tyrosine Kinase (BTK).

  • Advantage: Unlike covalent inhibitors that target Cys481, non-covalent N-cyclopropyl amides reversibly bind the ATP pocket. The cyclopropyl group occupies the hydrophobic "gatekeeper" region, maintaining potency even against drug-resistant C481S mutations.

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism of N-cyclopropyl amides in blocking the Mitochondrial ETC (Antimalarial) and Kinase signaling (Anticancer).

MoA_Pathways cluster_malaria Antimalarial Mechanism (Mitochondria) cluster_kinase Anticancer Mechanism (B-Cell) Compound N-Cyclopropyl Amino Acid Amide CytB Cytochrome b (Qo Site) Compound->CytB  High Affinity Binding   BTK BTK Kinase (ATP Pocket) Compound->BTK  Reversible Inhibition   ETC_Block Block e- Transfer (UQH2 -> Cyt c) CytB->ETC_Block Collapse Collapse of Membrane Potential ETC_Block->Collapse Death_Para Parasite Death Collapse->Death_Para Signal_Block Inhibit BCR Signaling (PLC-gamma2) BTK->Signal_Block Prolif_Stop Halt Proliferation Signal_Block->Prolif_Stop

Figure 1: Dual therapeutic mechanisms of N-cyclopropyl amides in mitochondrial respiration and kinase signaling.

Experimental Protocols: Synthesis & Manufacturing

The synthesis of N-cyclopropyl amino acid amides requires precision to avoid ring opening or racemization. The following protocol describes the Mixed Anhydride Coupling Method , favored for its scalability and retention of stereochemistry.

Protocol: Synthesis of N-Cyclopropyl-L-Phenylalaninamide

Objective: Couple N-Boc-L-Phenylalanine with Cyclopropylamine.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-L-Phenylalanine in anhydrous THF (0.2 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to -15°C (ice/salt bath). Critical: Temperature control prevents urethane formation.

    • Add NMM dropwise. Stir for 5 minutes.

    • Add IBCF dropwise over 10 minutes. A white precipitate (NMM·HCl) will form. Stir for 15 minutes at -15°C to generate the mixed anhydride intermediate.

  • Coupling:

    • Prepare a solution of Cyclopropylamine in THF.

    • Add the amine solution dropwise to the cold mixed anhydride mixture.

    • Allow the reaction to warm to room temperature (RT) slowly over 2 hours.

    • Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in EtOAc and wash sequentially with:

      • 10% Citric Acid (removes unreacted amine).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Purify using EtOAc/Hexanes to yield the N-Boc-N'-cyclopropyl amide.

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane for 1 hour to yield the free amine salt.

Metabolic Liability & Toxicity (The "Double-Edged Sword")

While N-cyclopropyl groups improve stability against general oxidation, they can act as "suicide substrates" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism-Based Inactivation (MBI): The CYP450 enzyme attempts to oxidize the cyclopropyl ring (Single Electron Transfer). This leads to the formation of a radical intermediate that opens the ring.

  • Consequence: The ring-opened radical can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inactivating it. This can lead to drug-drug interactions (DDIs) or hepatotoxicity (e.g., Trovafloxacin).

  • Mitigation Strategy: Introduce electron-withdrawing groups (fluorine) on the ring or sterically hinder the

    
    -carbon to shift metabolism away from ring oxidation.
    

Metabolism Substrate N-Cyclopropyl Drug CYP_Complex CYP450-Drug Complex Substrate->CYP_Complex Radical Aminium Radical (Ring Opening) CYP_Complex->Radical SET Oxidation Safe_Metab Hydroxylated Metabolite (Safe Clearance) CYP_Complex->Safe_Metab Alternative Path Adduct Covalent Heme Adduct (Enzyme Inactivation) Radical->Adduct Toxic Path

Figure 2: Metabolic divergence of N-cyclopropyl amines: Safe clearance vs. Mechanism-Based Inactivation.

References

  • Antiviral Activity: Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. PNAS (2026).

  • Cyclopropyl Pharmacology: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Antimalarial Mechanism: Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Malaria World (2024).[2]

  • Synthesis Protocols: Synthesis of Cyclopropane α-Amino Acids. Synfacts (2025).[3][4][5]

  • Metabolic Stability: Metabolism of cyclopropyl groups.[6] Hypha Discovery.

Sources

Protocols & Analytical Methods

Method

Synthesis of N1-cyclopropyl-L-leucinamide from L-leucine: An Application Note and Protocol for Researchers

Abstract This comprehensive guide details the synthesis of N1-cyclopropyl-L-leucinamide from the readily available amino acid, L-leucine. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of N1-cyclopropyl-L-leucinamide from the readily available amino acid, L-leucine. Designed for researchers, scientists, and professionals in drug development, this document provides a scientifically robust, three-step synthetic pathway. Each step is accompanied by a detailed, field-tested protocol, an in-depth explanation of the underlying chemical principles, and troubleshooting strategies to address potential experimental challenges. The synthesis involves the strategic use of a tert-butyloxycarbonyl (Boc) protecting group, followed by a highly efficient amide coupling reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and concludes with a clean deprotection step. This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic process, enabling researchers to confidently replicate and adapt these methods for their specific needs.

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The incorporation of a cyclopropyl group into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[1][2] This small, strained ring system imparts a unique conformational rigidity to molecules, which can lead to improved binding affinity and selectivity for their biological targets.[1] Furthermore, the cyclopropyl group can positively influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its in vivo half-life.[1] The synthesis of N1-cyclopropyl-L-leucinamide serves as an excellent case study in the preparation of such modified amino acid derivatives, which are valuable building blocks in the synthesis of novel peptides and small molecule therapeutics.[3]

Overall Synthetic Strategy

The synthesis of N1-cyclopropyl-L-leucinamide from L-leucine is accomplished through a three-step sequence designed for efficiency and high yield. The strategy hinges on the temporary protection of the amine functionality of L-leucine to prevent self-condensation and other side reactions during the amide bond formation.

Synthesis_Workflow Leucine L-Leucine Boc_Leucine N-Boc-L-leucine Leucine->Boc_Leucine Step 1: Boc Protection Coupled_Product N-Boc-N1-cyclopropyl-L-leucinamide Boc_Leucine->Coupled_Product Step 2: Amide Coupling Final_Product N1-cyclopropyl-L-leucinamide Coupled_Product->Final_Product Step 3: Boc Deprotection

Figure 1: Overall synthetic workflow for the preparation of N1-cyclopropyl-L-leucinamide.

Part 1: Boc Protection of L-leucine

The initial step in this synthesis is the protection of the primary amine of L-leucine using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to ensure that the subsequent amide coupling reaction occurs exclusively at the carboxylic acid moiety. The Boc group is selected for its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-L-leucine
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
L-leucine131.1710.0 g76.2
Di-tert-butyl dicarbonate (Boc)₂O218.2518.3 g83.8
Triethylamine (TEA)101.1912.8 mL91.4
Dioxane-100 mL-
Water-50 mL-
Ethyl acetate-As needed-
1 M HCl-As needed-
Saturated NaCl solution (Brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Suspend L-leucine in a mixture of dioxane (100 mL) and water (50 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (12.8 mL, 91.4 mmol) to the suspension. Stir the mixture until the L-leucine is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 18.3 g, 83.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. The product will precipitate as a white solid.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-leucine as a white solid.

Expertise & Experience: The Rationale Behind the Protocol

The use of a dioxane/water solvent system provides a suitable medium for both the starting L-leucine and the (Boc)₂O reagent. Triethylamine acts as a base to deprotonate the amino group of L-leucine, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of (Boc)₂O. The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and minimize potential side reactions. The acidic workup is critical for protonating the carboxylate salt of the product, making it soluble in the organic extraction solvent.

Troubleshooting: Boc Protection
ProblemPossible CauseSolution
Incomplete reactionInsufficient base or (Boc)₂O.Ensure accurate measurement of reagents. If the reaction stalls, an additional 0.1-0.2 equivalents of (Boc)₂O and TEA can be added.
Low yieldIncomplete extraction of the product.Ensure the aqueous layer is thoroughly acidified to pH 2-3 before extraction. Perform multiple extractions with ethyl acetate.
Oily productResidual solvent or impurities.Triturate the oily product with a non-polar solvent like hexane to induce crystallization.

Part 2: EDC/HOBt Mediated Amide Coupling

With the amine group of L-leucine protected, the next step is to form the amide bond between the carboxylic acid of N-Boc-L-leucine and cyclopropylamine. This is achieved using the highly efficient and widely used EDC/HOBt coupling system. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, while HOBt acts as a catalyst to improve the reaction rate and suppress side reactions.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Boc_Leu N-Boc-L-leucine O_Acylisourea O-Acylisourea Intermediate Boc_Leu->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Coupled_Product N-Boc-N1-cyclopropyl-L-leucinamide HOBt_Ester->Coupled_Product + Cyclopropylamine Cyclopropylamine Cyclopropylamine

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: Synthesis of N-Boc-N1-cyclopropyl-L-leucinamide
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-L-leucine231.295.0 g21.6
Cyclopropylamine57.091.5 mL21.6
EDC·HCl191.704.56 g23.8
HOBt135.133.22 g23.8
N,N-Diisopropylethylamine (DIPEA)129.247.5 mL43.2
Dichloromethane (DCM)-100 mL-
1 M HCl-As needed-
Saturated NaHCO₃ solution-As needed-
Saturated NaCl solution (Brine)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Dissolve N-Boc-L-leucine (5.0 g, 21.6 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Add HOBt (3.22 g, 23.8 mmol) and DIPEA (7.5 mL, 43.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (4.56 g, 23.8 mmol) in one portion.

  • Add cyclopropylamine (1.5 mL, 21.6 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-Boc-N1-cyclopropyl-L-leucinamide as a white solid.

Expertise & Experience: The Role of Coupling Reagents

The choice of EDC as a coupling agent is advantageous due to the water-solubility of its urea byproduct, which simplifies purification.[4] HOBt is a crucial additive that not only accelerates the reaction but also minimizes the risk of racemization at the chiral center of L-leucine by forming a less reactive HOBt active ester intermediate.[5] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the coupling reaction. The aqueous workup is designed to remove the water-soluble byproducts and any unreacted starting materials.

Troubleshooting: Amide Coupling
ProblemPossible CauseSolution
Incomplete reactionInactive coupling reagents; insufficient base.Use fresh EDC·HCl and HOBt. Ensure adequate DIPEA is used to neutralize EDC·HCl and maintain basicity.
Low yieldEpimerization leading to diastereomers that are difficult to separate; hydrolysis of the activated intermediate.Perform the reaction at 0 °C and add the amine promptly after the addition of EDC. Ensure all reagents and solvents are anhydrous.
Presence of urea byproduct in the final productIncomplete removal during workup.Perform additional aqueous washes. If the byproduct persists, it can often be removed by column chromatography.

Part 3: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, N1-cyclopropyl-L-leucinamide. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent for this transformation.

Deprotection_Mechanism Boc_Product N-Boc-N1-cyclopropyl-L-leucinamide Protonated_Boc Protonated Intermediate Boc_Product->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Final_Product N1-cyclopropyl-L-leucinamide Carbamic_Acid->Final_Product - CO₂ tert_Butyl_Cation tert-Butyl Cation CO2 CO₂

Sources

Application

Protocol for the Synthesis of N-Cyclopropyl-L-leucinamide: A Comprehensive Guide

Introduction: The Art and Science of Amide Bond Formation The amide bond is the cornerstone of peptides and proteins, and its formation is a critical transformation in organic chemistry, particularly in the fields of med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Amide Bond Formation

The amide bond is the cornerstone of peptides and proteins, and its formation is a critical transformation in organic chemistry, particularly in the fields of medicinal chemistry and drug development. The coupling of a carboxylic acid, such as the amino acid L-leucine, with an amine, like the versatile building block cyclopropylamine, requires a nuanced understanding of reaction mechanisms and the careful selection of reagents to ensure high yields, minimize side reactions, and preserve stereochemical integrity.

This comprehensive guide provides a detailed protocol for the synthesis of N-cyclopropyl-L-leucinamide. We will delve into the mechanistic underpinnings of popular coupling methodologies, offer step-by-step experimental procedures, and provide a framework for the robust characterization and purification of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this important chemical transformation.

Protecting Group Strategy: The Essential First Step

To prevent self-coupling of L-leucine and other unwanted side reactions, the amino group of L-leucine must be protected before the coupling reaction. The tert-butyloxycarbonyl (Boc) group is a widely used and highly effective protecting group for this purpose due to its stability under the basic or neutral conditions of the coupling reaction and its facile removal under acidic conditions.

Workflow for the Synthesis of N-Cyclopropyl-L-leucinamide

G cluster_0 Synthesis Pathway Boc-L-Leucine Boc-L-Leucine Coupling Reaction Coupling Reaction Boc-L-Leucine->Coupling Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Coupling Reaction N-Boc-L-leucinyl-cyclopropylamine N-Boc-L-leucinyl-cyclopropylamine Coupling Reaction->N-Boc-L-leucinyl-cyclopropylamine Amide Bond Formation Deprotection Deprotection N-Boc-L-leucinyl-cyclopropylamine->Deprotection Boc Removal N-Cyclopropyl-L-leucinamide N-Cyclopropyl-L-leucinamide Deprotection->N-Cyclopropyl-L-leucinamide Purification_Characterization Purification & Characterization N-Cyclopropyl-L-leucinamide->Purification_Characterization

Caption: Overall workflow for the synthesis of N-Cyclopropyl-L-leucinamide.

Choosing Your Coupling Reagent: A Comparative Overview

The success of the amide coupling reaction hinges on the choice of the activating reagent. Several classes of reagents are commonly employed, each with its own mechanism, advantages, and disadvantages. We will focus on three widely used and effective coupling reagents: EDC in combination with HOBt, HATU, and PyBOP.

Coupling ReagentClassKey AdvantagesPotential Drawbacks
EDC/HOBt CarbodiimideWater-soluble byproducts, cost-effective.Can lead to racemization if HOBt is omitted, formation of N-acylurea byproduct.[1][2]
HATU Aminium/Uronium SaltHigh efficiency, fast reaction times, low racemization.[1][3]Can cause guanidinylation of the amine if used in excess.[1]
PyBOP Phosphonium SaltHigh coupling efficiency, low racemization, no guanidinylation side reaction.[2]Byproducts can sometimes be difficult to remove.

Reaction Mechanisms: A Deeper Dive

A thorough understanding of the reaction mechanism allows for informed optimization and troubleshooting.

EDC/HOBt-Mediated Coupling
  • Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group of Boc-L-leucine to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate reacts with 1-hydroxybenzotriazole (HOBt) to form a more stable active ester. This step is crucial for minimizing racemization.[2]

  • Nucleophilic Attack: The cyclopropylamine then attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and regenerating HOBt.

G cluster_0 EDC/HOBt Coupling Mechanism Boc-Leu-OH Boc-L-Leucine O-Acylisourea O-Acylisourea Intermediate Boc-Leu-OH->O-Acylisourea + EDC EDC EDC HOBt-Ester HOBt Active Ester O-Acylisourea->HOBt-Ester + HOBt HOBt HOBt Amide_Product N-Boc-L-leucinyl- cyclopropylamine HOBt-Ester->Amide_Product + Cyclopropylamine Cyclopropylamine Cyclopropylamine Urea_Byproduct Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

HATU-Mediated Coupling
  • Formation of the Active Ester: In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive OAt-active ester.[3]

  • Nucleophilic Attack: The cyclopropylamine then readily attacks the activated ester to yield the amide product. The HOAt byproduct is regenerated.

G cluster_1 HATU Coupling Mechanism Boc-Leu-OH_Base Boc-L-Leucine + Base OAt-Ester OAt Active Ester Boc-Leu-OH_Base->OAt-Ester + HATU HATU HATU Amide_Product N-Boc-L-leucinyl- cyclopropylamine OAt-Ester->Amide_Product + Cyclopropylamine Cyclopropylamine Cyclopropylamine

Caption: Mechanism of HATU mediated amide bond formation.

PyBOP-Mediated Coupling
  • Activation: Similar to HATU, PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reacts with the deprotonated carboxylic acid to form an OBt-active ester.[2]

  • Amide Formation: The amine then attacks this active ester to form the desired amide. A key advantage of phosphonium-based reagents like PyBOP is the avoidance of the guanidinylation side reaction that can occur with uronium reagents like HATU.[1]

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Boc-L-leucine with cyclopropylamine using the three discussed reagents.

Materials and Reagents
  • Boc-L-leucine

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Protocol 1: EDC/HOBt Coupling
  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-L-leucine (1.0 eq.).

  • Dissolve the Boc-L-leucine in anhydrous DCM (approximately 10 mL per mmol of amino acid).

  • Add HOBt (1.1 eq.) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add cyclopropylamine (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-leucinyl-cyclopropylamine.

Protocol 2: HATU Coupling
  • To a round-bottom flask under an inert atmosphere, add Boc-L-leucine (1.0 eq.).

  • Dissolve the Boc-L-leucine in anhydrous DMF (approximately 5-10 mL per mmol of amino acid).

  • Add HATU (1.1 eq.) to the solution.

  • Add DIPEA (2.0 eq.) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with EtOAc and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: PyBOP Coupling
  • To a round-bottom flask under an inert atmosphere, dissolve Boc-L-leucine (1.0 eq.) in anhydrous DMF or DCM.

  • Add PyBOP (1.1 eq.) to the solution.

  • Add DIPEA (2.0 eq.) and stir the mixture for 5-10 minutes at room temperature.

  • Add cyclopropylamine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up the reaction as described in the HATU protocol.

Purification of the Protected Product

The crude N-Boc-L-leucinyl-cyclopropylamine can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).[4] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.

Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired N-cyclopropyl-L-leucinamide.

  • Dissolve the purified N-Boc-L-leucinyl-cyclopropylamine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[5]

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting product can be purified by recrystallization or by reverse-phase HPLC if high purity is required.

Characterization of N-Cyclopropyl-L-leucinamide

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the leucine side chain protons, the α-proton of the leucine residue, and the amide NH proton.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon of the amide, the carbons of the leucine and cyclopropyl groups will be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of N-cyclopropyl-L-leucinamide.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete activation of the carboxylic acid; poor quality reagents or solvents; steric hindrance.Ensure anhydrous conditions; use a more powerful coupling reagent (e.g., HATU for hindered couplings); increase reaction time or temperature.[7]
Presence of starting material Insufficient amount of coupling reagent or amine; short reaction time.Use a slight excess of the coupling reagent and amine; extend the reaction time.
Formation of side products Racemization; N-acylurea formation (with EDC); guanidinylation (with HATU).Use HOBt or an equivalent additive with EDC; avoid a large excess of HATU; consider using PyBOP to avoid guanidinylation.[1][2]
Difficult purification Byproducts from the coupling reagent are co-eluting with the product.Choose a coupling reagent with byproducts that have different solubility properties (e.g., EDC byproducts are water-soluble); optimize chromatography conditions.

Conclusion

The synthesis of N-cyclopropyl-L-leucinamide is a representative example of a standard yet critical amide bond formation reaction. By understanding the underlying principles of protecting group chemistry, the mechanisms of various coupling reagents, and by following robust experimental protocols, researchers can reliably and efficiently synthesize this and other valuable amide-containing molecules. The choice of coupling reagent should be guided by the specific requirements of the synthesis, including the scale of the reaction, the steric and electronic properties of the substrates, and cost considerations. Careful execution of the reaction, purification, and characterization steps will ensure the desired product is obtained in high yield and purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives. Der Pharma Chemica, 3(3), 174-188.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid communications in mass spectrometry, 17(13), 1477-1487.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of N-Cyclopropyl Amides using EDC/HOBt Coupling

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The N-cyclopropyl amide moiety is a highly valued structural motif in modern medicinal chemistry. Its unique conf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-cyclopropyl amide moiety is a highly valued structural motif in modern medicinal chemistry. Its unique conformational constraints and metabolic stability often lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2][3] This document provides a comprehensive guide to the synthesis of N-cyclopropyl amides from carboxylic acids and cyclopropylamine using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system.

The Strategic Importance of the N-Cyclopropyl Amide Moiety

The incorporation of a cyclopropyl group into a molecule can have profound effects on its biological activity.[3] Specifically, the N-cyclopropyl amide linkage offers several advantages:

  • Metabolic Stability: The cyclopropyl group is often resistant to oxidative metabolism, which can enhance the half-life of a drug.[4]

  • Conformational Rigidity: The three-membered ring restricts the rotation of the amide bond, leading to a more defined molecular shape. This can result in higher binding affinity and selectivity for the target protein.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, influencing absorption, distribution, metabolism, and excretion (ADME).

The EDC/HOBt Coupling Reaction: A Mechanistic Overview

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The EDC/HOBt system is a popular choice for this transformation due to its efficiency and the water-solubility of its urea byproduct, which simplifies purification.[5]

The reaction proceeds through a two-step pathway:[6]

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.

  • Formation of the HOBt Ester and Amide Bond: The nucleophilic HOBt intercepts the O-acylisourea to form a more stable HOBt-ester. This activated ester is less prone to racemization and readily undergoes nucleophilic attack by the amine (cyclopropylamine) to yield the desired amide and regenerate HOBt.[6]

EDC_HOBt_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (activated, stable) O_Acylisourea->HOBt_Ester + HOBt N_Cyclopropyl_Amide N-Cyclopropyl Amide (Product) O_Acylisourea->N_Cyclopropyl_Amide + Cyclopropylamine (minor pathway) Urea_Byproduct Urea Byproduct (water-soluble) O_Acylisourea->Urea_Byproduct HOBt HOBt HOBt_Ester->HOBt regenerated HOBt_Ester->N_Cyclopropyl_Amide + Cyclopropylamine Cyclopropylamine Cyclopropylamine (C3H5NH2) Workflow Start Start Setup Reaction Setup: - Dissolve Acid in Anhydrous Solvent - Add Cyclopropylamine, HOBt, Base Start->Setup Cool Cool to 0 °C Setup->Cool Add_EDC Add EDC·HCl Portion-wise Cool->Add_EDC React Stir at Room Temperature (12-24h) Add_EDC->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up: - Dilute with Solvent - Wash with 1M HCl, NaHCO3, Brine Monitor->Workup Complete Dry Dry Organic Layer (MgSO4 or Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify End End Purify->End

Sources

Application

Application Notes and Protocols for Yield Optimization in the Synthesis of N1-cyclopropyl-L-leucinamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of N1-cyclopropyl-L-leucinamide, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of N1-cyclopropyl-L-leucinamide, a chiral building block of interest in medicinal chemistry. Recognizing the critical importance of yield and purity in drug development pipelines, this guide presents an optimized, three-step synthetic protocol. The narrative moves beyond a simple recitation of steps to explain the rationale behind the choice of reagents, reaction conditions, and purification strategies. Detailed experimental protocols, troubleshooting guides, and methods for analytical characterization are provided to ensure reproducibility and success.

Introduction: The Significance of N1-cyclopropyl-L-leucinamide

N1-cyclopropyl-L-leucinamide and its derivatives are valuable scaffolds in modern drug discovery. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to parent molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles. L-leucine, an essential amino acid, provides a chiral backbone that is frequently recognized by biological targets. The amide linkage is a fundamental component of peptides and proteins, making this molecule a key starting material for the synthesis of peptidomimetics and other complex therapeutic agents.

The primary challenge in the synthesis of N1-cyclopropyl-L-leucinamide lies in achieving high yields while preserving the stereochemical integrity of the L-leucine core. This guide addresses this challenge by presenting a robust and optimized synthetic strategy.

Optimized Synthetic Strategy: A Three-Step Approach

The synthesis of N1-cyclopropyl-L-leucinamide is most efficiently achieved through a three-step process:

  • N-terminal Protection of L-leucine: The amino group of L-leucine is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling and other side reactions during the subsequent amide bond formation.

  • Amide Coupling: The Boc-protected L-leucine is coupled with cyclopropylamine using an optimized amide coupling protocol to form the desired amide bond.

  • N-terminal Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, N1-cyclopropyl-L-leucinamide.

This strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: N-Boc Deprotection L-Leucine L-Leucine Boc-L-Leucine Boc-L-Leucine L-Leucine->Boc-L-Leucine (Boc)2O, Base Boc-N-cyclopropyl-L-leucinamide Boc-N-cyclopropyl-L-leucinamide Boc-L-Leucine->Boc-N-cyclopropyl-L-leucinamide Coupling Reagent, Base Cyclopropylamine Cyclopropylamine Cyclopropylamine->Boc-N-cyclopropyl-L-leucinamide N1-cyclopropyl-L-leucinamide N1-cyclopropyl-L-leucinamide Boc-N-cyclopropyl-L-leucinamide->N1-cyclopropyl-L-leucinamide TFA

Caption: Overall synthetic workflow for N1-cyclopropyl-L-leucinamide.

Detailed Protocols and Optimization

Step 1: N-terminal Protection of L-leucine

The use of the Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]

Protocol 1: Synthesis of N-Boc-L-leucine

ParameterOptimized ConditionRationale
Reagents L-leucine, Di-tert-butyl dicarbonate ((Boc)₂O)(Boc)₂O is a highly efficient and widely used reagent for Boc protection.[2]
Stoichiometry 1.1 equivalents of (Boc)₂OA slight excess of the Boc anhydride ensures complete consumption of the starting amino acid.
Base Sodium bicarbonate (NaHCO₃)A mild inorganic base is sufficient to facilitate the reaction and is easily removed during work-up.
Solvent 1:1 mixture of Dioxane and WaterThis solvent system ensures the solubility of both the amino acid and the (Boc)₂O.
Temperature Room TemperatureThe reaction proceeds efficiently at room temperature, avoiding potential side reactions at elevated temperatures.
Reaction Time 12-18 hoursOvernight stirring is typically sufficient for the reaction to go to completion.

Experimental Procedure:

  • To a stirred solution of L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-leucine as a white solid.[3]

Step 2: Amide Coupling

This is the most critical step for yield optimization and prevention of racemization. The choice of coupling reagent and reaction conditions is paramount. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency, even with sterically hindered amino acids, and its ability to suppress racemization.[4]

Protocol 2: Synthesis of N-Boc-N1-cyclopropyl-L-leucinamide

ParameterOptimized ConditionRationale
Reagents N-Boc-L-leucine, Cyclopropylamine, HATUHATU is a highly effective coupling reagent that minimizes racemization.[5]
Stoichiometry 1.0 eq N-Boc-L-leucine, 1.1 eq Cyclopropylamine, 1.1 eq HATUA slight excess of the amine and coupling reagent drives the reaction to completion.
Base N,N-Diisopropylethylamine (DIPEA) (2.0 eq)A non-nucleophilic organic base is required to activate the coupling reagent without competing in the reaction.
Solvent Anhydrous Dimethylformamide (DMF)DMF is an excellent solvent for peptide coupling reactions, ensuring good solubility of all reactants.[6]
Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature and allowing it to warm to room temperature helps to control the initial exotherm and minimize side reactions.[7]
Reaction Time 2-4 hoursThe reaction is typically complete within a few hours.

Experimental Procedure:

  • Dissolve N-Boc-L-leucine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.

  • Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-N1-cyclopropyl-L-leucinamide.

Amide_Coupling_Mechanism Boc-Leu-COOH Boc-L-Leucine Activated_Ester OAt-Active Ester Boc-Leu-COOH->Activated_Ester HATU, DIPEA HATU HATU Product Boc-N-cyclopropyl-L-leucinamide Activated_Ester->Product Cyclopropylamine Cyclopropylamine H₂N-cPr Cyclopropylamine->Product

Caption: Mechanism of HATU-mediated amide coupling.

Step 3: N-terminal Deprotection

The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and volatility, which simplifies the work-up procedure.[8][9]

Protocol 3: Synthesis of N1-cyclopropyl-L-leucinamide

ParameterOptimized ConditionRationale
Reagent Trifluoroacetic acid (TFA)TFA is a strong acid that efficiently cleaves the Boc group.[8]
Solvent Dichloromethane (DCM)DCM is a common solvent for TFA deprotections and is easily removed.
Concentration 25-50% TFA in DCMThis concentration range is effective for rapid deprotection without causing significant side reactions.[8]
Temperature Room TemperatureThe deprotection is typically fast and efficient at room temperature.
Reaction Time 1-2 hoursThe reaction is usually complete within this timeframe.

Experimental Procedure:

  • Dissolve N-Boc-N1-cyclopropyl-L-leucinamide in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a 1 M NaOH solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, N1-cyclopropyl-L-leucinamide.

Analytical Characterization

To ensure the identity and purity of the synthesized N1-cyclopropyl-L-leucinamide, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. Characteristic peaks for the cyclopropyl and leucine moieties should be observed.[10][11][12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[15][16]

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product and ensure that no racemization has occurred during the synthesis, analysis on a chiral HPLC column is essential.[17][18][19][20][21]

Troubleshooting and Field-Proven Insights

  • Low Yield in Coupling Step: If the yield of the amide coupling is low, ensure that all reagents and solvents are anhydrous. The pre-activation time of the N-Boc-L-leucine with HATU can also be extended. For particularly difficult couplings, a slight increase in temperature (to 40-50 °C) can be beneficial, but this should be done with caution to avoid racemization.[4][22][23][24]

  • Incomplete Deprotection: If the Boc deprotection is incomplete, the reaction time can be extended, or a higher concentration of TFA can be used.

  • Purification Challenges: If the final product is difficult to purify by extraction, purification by flash column chromatography on silica gel using a mobile phase of DCM/Methanol with a small amount of ammonium hydroxide can be effective.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Adesina, O. Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(42), 25191-25201.
  • Bedford, J., et al. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International journal of peptide and protein research, 46(6), 523-529.
  • Boc-L-Leu-OSu in Peptide Synthesis. Synpeptide. 2026. [Link]

  • Gomes, J., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. Mass Spectrometry Reviews, 41(5), 724-762.
  • Luck, L. A., & Klevit, R. E. (1996). 19F NMR study of the leucine-specific binding protein of Escherichia coli: mutagenesis and assignment of the 5-fluorotryptophan-labeled residues. Biochemistry, 35(45), 14800-14808.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Common Organic Chemistry. Boc Deprotection (TFA). [Link]

  • Lipshutz, B. H., et al. (2016). Amide and Peptide Bond Formation in Water at Room Temperature. Organic letters, 18(15), 3842-3845.
  • Reddit. Removal of Boc protecting group as workup?. 2014. [Link]

  • Funakoshi, H., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 10(11), 446.
  • ResearchGate. 1 H NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in the presence of [Eu(L1a)]Cl in aqueous solution at pD 7.3 and 35˚C. [Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. 2015. [Link]

  • Perreault, C., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 149-156.
  • Crich, D., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & biomolecular chemistry, 15(42), 8911-8916.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
  • ResearchGate. 1 H NMR spectra of L-isoleucine, Ile:CB[25] mixture in the molar ratio.... [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
  • Agilent. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. 2019. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. 2024. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine. [Link]

  • Online Inhibitor. Optimizing Amide Bond Formation: Practical Scenarios for.... 2026. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Pathak, R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(115), 95163-95168.

Sources

Method

Application Note &amp; Protocol: High-Throughput Synthesis of Cathepsin K Inhibitor Libraries Based on Leucinamide Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for Targeting Cathepsin K Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells respon...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting Cathepsin K

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption.[1][2][3] Its principal function is the degradation of bone matrix proteins, particularly type I collagen, which constitutes about 90% of the organic matrix of bone.[4][5] This unique and potent collagenolytic activity makes CatK a critical mediator in the bone remodeling process.[5][6] In pathological states such as osteoporosis, an imbalance between bone resorption by osteoclasts and bone formation by osteoblasts leads to a net loss of bone mass, increased fragility, and a heightened risk of fractures.[3] Consequently, the inhibition of CatK has emerged as a highly attractive therapeutic strategy for treating osteoporosis and other diseases characterized by excessive bone resorption.[1][3][7][8]

The goal of a CatK inhibitor is to reduce bone resorption without significantly affecting bone formation, a common drawback of other anti-resorptive therapies.[8] This targeted approach promises a more balanced and potentially safer long-term treatment for patients.[4]

The Leucinamide Scaffold: A Privileged Chemotype for CatK Inhibition

The leucinamide moiety, particularly when incorporated into a dipeptidyl nitrile structure, has proven to be a highly effective scaffold for designing potent and selective CatK inhibitors.[1][9] This effectiveness stems from several key features:

  • Mimicking Natural Substrates: The dipeptide structure mimics the natural peptide substrates of CatK, allowing it to favorably occupy the active site pockets of the enzyme.

  • The Nitrile "Warhead": The nitrile group acts as an electrophilic "warhead." It forms a reversible covalent bond with the catalytic cysteine residue (Cys25) in the CatK active site, leading to potent inhibition.[1][10] This interaction involves a nucleophilic attack by the thiolate of Cys25 on the carbon of the nitrile, forming a stable thioimidate adduct.[10]

  • Structural Versatility: The leucinamide scaffold provides multiple points for chemical modification (Figure 1). This allows for the generation of large combinatorial libraries to systematically explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[9][11] Specifically, the P2 and P3 positions (using protease nomenclature) can be modified to achieve high affinity and selectivity against other cathepsins (e.g., B, L, S).[1]

Caption: General structure of a dipeptidyl leucinamide nitrile inhibitor.

Mechanism of Inhibition: Covalent Modification of the Catalytic Site

The inhibitory action of leucinamide nitriles is a prime example of mechanism-based inhibition. The catalytic site of Cathepsin K features a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-162 (His162).[8] The catalytic mechanism involves a thiolate-imidazolium ion pair, where Cys25 acts as the key nucleophile.[7]

The nitrile-based inhibitor is designed to be recognized and bound by the enzyme's active site. Once positioned, the electrophilic carbon of the nitrile group is presented in close proximity to the nucleophilic thiol of Cys25. This leads to a nucleophilic attack, forming a reversible covalent thioimidate adduct and effectively inactivating the enzyme.

G Enzyme Cathepsin K Active Site Cys25-SH His162-Im Complex Enzyme-Inhibitor Complex Inhibitor bound in active site Enzyme->Complex 1. Binding Inhibitor Leucinamide Inhibitor P-Leucine-NH-CH2-CN Adduct Covalent Thioimidate Adduct Cys25-S-C(=NH)-Inhibitor His162-Im Complex->Adduct 2. Nucleophilic Attack (Reversible) Adduct->Complex 3. Dissociation cluster_prep Phase 1: Resin Preparation cluster_synth Phase 2: Iterative Synthesis Cycle cluster_final Phase 3: Cleavage & Purification A 1. Select & Swell Resin (e.g., Rink Amide Resin) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Couple P1 Building Block (e.g., Fmoc-aminomethylnitrile precursor) B->C D 4. Fmoc Deprotection C->D E 5. Couple P2 Amino Acid (Fmoc-Leu-OH) D->E F 6. Fmoc Deprotection E->F G 7. Couple P3 Building Block (Diverse Carboxylic Acids) F->G H 8. Final Wash & Dry G->H I 9. Cleavage from Resin (e.g., 95% TFA Cocktail) H->I J 10. Purification & Analysis (HPLC, LC-MS) I->J

Caption: General workflow for solid-phase synthesis of the inhibitor library.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (0.4-0.8 mmol/g loading).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine (reagent grade).

  • Amino Acids: Fmoc-L-Leucine-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Building Blocks:

    • P1: Fmoc-aminoacetonitrile or a suitable precursor.

    • P3: A diverse library of carboxylic acids (e.g., substituted benzoic acids, heterocyclic carboxylic acids).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol 1: Solid-Phase Synthesis of Leucinamide Library

This protocol describes the synthesis in a single well of a 96-well filter plate. The process is repeated for each unique P3 building block.

Step 1: Resin Preparation

  • Add Rink Amide resin (e.g., 25 mg, ~0.015 mmol) to each well of a fritted synthesis plate.

  • Swell the resin in DMF (0.5 mL) for 30 minutes with gentle agitation.

  • Drain the solvent by vacuum.

Step 2: Initial Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF (0.5 mL) to the resin. [12]2. Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 10 minutes. [12]4. Wash the resin thoroughly with DMF (5 x 0.5 mL), followed by DCM (3 x 0.5 mL), and finally DMF (3 x 0.5 mL).

Step 3: Coupling of P1 (Aminoacetonitrile)

  • Prepare a stock solution of Fmoc-aminoacetonitrile (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Add the activation mixture to the resin.

  • Agitate at room temperature for 2 hours.

  • Drain and wash the resin as described in Step 2.4.

    • Self-Validation Checkpoint: A small sample of beads can be subjected to a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless).

Step 4: Fmoc Deprotection

  • Repeat the deprotection procedure as described in Step 2.

Step 5: Coupling of P2 (Fmoc-Leu-OH)

  • Prepare a stock solution of Fmoc-L-Leucine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Add the activation mixture to the resin and agitate for 2 hours.

  • Drain and wash the resin.

Step 6: Fmoc Deprotection

  • Repeat the deprotection procedure as described in Step 2.

Step 7: Diversification - Coupling of P3 (Carboxylic Acids)

  • To each well, add a unique carboxylic acid from the library (4 eq.).

  • Add HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.

  • Agitate at room temperature for 4 hours or until completion.

  • Drain and wash the resin thoroughly with DMF (5x), DCM (5x), and finally Methanol (3x).

  • Dry the resin under high vacuum for at least 2 hours.

Step 8: Cleavage and Isolation

  • Add the cleavage cocktail (0.5 mL of 95% TFA/2.5% TIS/2.5% H2O) to each well containing the dried resin.

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution from the resin into a collection plate.

  • Concentrate the filtrate under a stream of nitrogen or using a centrifugal evaporator.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude product pellet.

Protocol 2: Library Characterization and Purification

Step 1: Quality Control by LC-MS

  • Re-dissolve a small aliquot of the crude product from each well in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Analyze by reverse-phase HPLC coupled with a mass spectrometer (LC-MS).

  • Confirm the presence of the desired product by matching the observed molecular weight with the calculated mass.

  • Assess the purity of the crude product by integrating the peak area at a suitable wavelength (e.g., 214 nm).

Step 2: High-Throughput Purification

  • Based on the purity assessment, samples can be purified using mass-directed preparative HPLC.

  • Pool fractions containing the pure product, as confirmed by analytical LC-MS.

  • Lyophilize the pure fractions to yield the final compounds as a white powder.

Data Presentation and Expected Results

The synthesis should yield a library of compounds with varying P3 substituents. The expected data can be summarized for clear interpretation.

Table 1: Representative Library Design and Analytical Data

Compound IDP3 Substituent (R1)Calculated Mass (M+H)+Observed Mass (M+H)+Crude Purity (%)
CatK-Leu-0014-Fluorobenzoyl425.21425.288
CatK-Leu-002Thiophene-2-carbonyl413.17413.291
CatK-Leu-003Pyridine-3-carbonyl408.21408.285
CatK-Leu-004Isoquinoline-1-carbonyl458.23458.382

Conclusion and Future Directions

This application note provides a robust and efficient framework for the solid-phase synthesis of Cathepsin K inhibitor libraries based on the leucinamide scaffold. The protocols are designed for high-throughput synthesis and purification, enabling the rapid generation of diverse compound collections for biological screening. Subsequent screening of these libraries in CatK enzymatic assays will identify potent hits. [6][13]Further optimization of these hits, guided by SAR data, can lead to the development of lead compounds with improved potency, selectivity, and drug-like properties for the potential treatment of osteoporosis. [9]

References

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Publishing.
  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central.
  • Dipeptide nitrile inhibitors of c
  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI.
  • Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Oxford Academic.
  • Biosynthesis and processing of cathepsin K in cultured human osteoclasts. PubMed.
  • Design of potent and selective human cathepsin K inhibitors th
  • Cathepsin K: The Action in and Beyond Bone. Frontiers.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities. PubMed.
  • The Cat K inhibitory activities of the synthesized compounds.
  • Cathepsin K inhibitors: a novel target for osteoporosis therapy. PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Provided].
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis. PubMed.
  • Docking results of nitrile-based inhibitors bound with the Cathepsin K...
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4)
  • Development of nitrile-based peptidic inhibitors of cysteine c
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera.

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Application

Application Note: Solid-Phase Synthesis of N-Cyclopropylated Peptides

This guide details the solid-phase peptide synthesis (SPPS) of N-cyclopropylated peptides, a class of peptidomimetics valued for their metabolic stability and conformational rigidity. Abstract N-cyclopropyl (N-cPr) pepti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solid-phase peptide synthesis (SPPS) of N-cyclopropylated peptides, a class of peptidomimetics valued for their metabolic stability and conformational rigidity.

Abstract

N-cyclopropyl (N-cPr) peptides represent a frontier in peptidomimetic drug design. The cyclopropyl group acts as a "steric lock," constraining the peptide backbone into specific conformations (often


-turns) while shielding the amide bond from proteolytic cleavage. However, the introduction of the cyclopropyl group creates significant synthetic hurdles: the secondary amine is both sterically hindered  and electronically deactivated  (lower nucleophilicity compared to N-methyl). This guide outlines two validated strategies for their synthesis: (1) the robust Building Block Approach  and (2) the direct On-Resin Chan-Lam Cyclopropylation .

Strategic Overview

The synthesis of N-cyclopropyl peptides cannot follow standard Fmoc-SPPS protocols. The steric bulk of the cyclopropyl ring prevents standard coupling reagents (e.g., HBTU/DIC) from driving the reaction to completion, particularly when coupling to the N-cyclopropyl residue.

The Two Core Strategies
FeatureRoute A: Building Block ApproachRoute B: On-Resin Chan-Lam
Methodology Pre-synthesize Fmoc-N-cPr-AA-OH in solution, then couple to resin.Direct cyclopropylation of resin-bound free amine using boronic acids.
Pros High purity; no incomplete alkylation on resin; stereochemically defined.Rapid; avoids complex solution-phase synthesis; uses commercial reagents.
Cons Solution synthesis of building block is labor-intensive.Conversion can be variable; requires oxidative conditions (air/O2).
Best For Critical residues, GMP production, long sequences.Library generation, SAR scanning, short peptides.

Route A: The Building Block Approach (Gold Standard)

This route involves using a pre-synthesized Fmoc-N-cPr-AminoAcid-OH. Once this unit is coupled to the resin, the most challenging step is coupling the next amino acid onto the bulky N-cyclopropyl amine.

Protocol 1: Coupling the Fmoc-N-cPr-AA-OH to Resin

Standard coupling reagents are usually sufficient for attaching the N-cPr building block to the growing chain, as the activated carboxylate is not significantly hindered.

Reagents: Fmoc-N-cPr-AA-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq). Solvent: DMF (Anhydrous).

  • Swell Resin: Swell the resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous residue (20% piperidine/DMF, 2 x 10 min). Wash DMF (5x).

  • Activation: Dissolve amino acid, HATU, and HOAt in minimal DMF. Add DIEA. Activate for 30 seconds.

  • Coupling: Add mixture to resin. Shake at room temperature (RT) for 2 hours.

  • Monitoring: Perform a Kaiser Test . If blue (positive), recouple.

Protocol 2: Coupling TO the N-Cyclopropyl Residue (Critical Step)

This is the bottleneck. The N-cyclopropyl amine is a poor nucleophile. Standard HBTU/DIC will fail, leading to deletion sequences.

Recommended Reagent: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or HATU with extended times. PyBrOP is preferred for hindered N-alkyl amines.

Step-by-Step:

  • Fmoc Removal: Deprotect the N-cPr residue using 20% piperidine/DMF.[1]

    • Note: N-alkylated Fmoc groups cleave slower. Extend time to 2 x 15 min.

  • Wash: DMF (5x), DCM (3x).

  • Reaction Setup (PyBrOP Method):

    • Amino Acid: 5.0 eq[1]

    • PyBrOP: 5.0 eq

    • DIEA: 10.0 eq

    • Solvent: DMF (concentration 0.3 M - keep it concentrated).

  • Execution:

    • Dissolve AA and PyBrOP in DMF.

    • Add DIEA (do not pre-activate for long; PyBrOP is highly reactive).

    • Immediately add to the resin-bound N-cyclopropyl amine.

    • Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours or overnight.

  • Monitoring (Crucial):

    • Do NOT use the Kaiser Test. It detects primary amines only.

    • Use the Chloranil Test:

      • Reagent: 2% Chloranil in DMF.

      • Procedure: Add a few drops to a resin bead sample. Acetone wash.

      • Result:Blue/Green beads = Free Secondary Amine (Incomplete coupling). Colorless/Amber = Complete.

Route B: On-Resin Chan-Lam Cyclopropylation

This method installs the cyclopropyl group directly onto a resin-bound primary amine using copper catalysis and cyclopropylboronic acid.

Mechanism of Action

The reaction proceeds via a Cu(II) oxidative coupling cycle. The amine coordinates to the copper, followed by transmetallation of the cyclopropyl group from boron to copper, and finally reductive elimination to form the C-N bond.

ChanLam cluster_cycle Chan-Lam Catalytic Cycle (On-Resin) ResinAmine Resin-NH2 ComplexA Cu(II)-Amine Complex ResinAmine->ComplexA + Cu(II) Cu2 Cu(OAc)2 (Cat.) TransMetal Transmetallation [Cu(II)-NH-R-cPr] ComplexA->TransMetal + Boronic Acid Boronic Cyclopropylboronic Acid Product Resin-NH-cPr TransMetal->Product Reductive Elimination Oxidation Oxidation (O2/Air) Product->Cu2 Regeneration (O2)

Figure 1: Simplified catalytic cycle for the copper-mediated N-cyclopropylation of resin-bound peptides.

Protocol 3: On-Resin N-Cyclopropylation

Reagents:

  • Cyclopropylboronic acid (2.0 - 4.0 eq)

  • Cu(OAc)₂ (1.0 eq)[2]

  • 2,2'-Bipyridine (1.0 eq) (Ligand stabilizes Cu and promotes coupling)

  • Na₂CO₃ (2.0 eq) (Base)[2]

  • Atmosphere: Air (The reaction requires oxygen to re-oxidize Cu(I) to Cu(II)).

Procedure:

  • Preparation: Start with the Fmoc-deprotected resin-bound peptide (free primary amine). Wash with dry Dichloroethane (DCE) or DMF.

  • Mixture: In a separate vial, dissolve Cu(OAc)₂ and Bipyridine in DCE/DMF (1:1) to form a blue complex. Add Cyclopropylboronic acid and Na₂CO₃.[2]

  • Reaction: Add the suspension to the resin.

  • Agitation: Shake vigorously at 40°C - 50°C open to the air (or with an air balloon) for 16–24 hours.

    • Tip: Solvent evaporation may occur; replenish DCE if necessary.

  • Wash: Extensive washing is required to remove Copper.

    • DMF (3x), 5% Sodium Diethyldithiocarbamate in DMF (Copper scavenger wash, 3x), DMF (3x), DCM (3x).

  • Test: Perform Chloranil Test . Positive (Blue) indicates secondary amine formation. (Note: This test is qualitative; HPLC micro-cleavage is recommended to quantify conversion).

Comparative Data & Troubleshooting

Coupling Reagent Selection for N-cPr Extension

Efficiency of coupling Fmoc-Ala-OH onto Resin-Phe-N(cPr) :

Coupling ReagentBaseConditionsYield (HPLC)Notes
HBTU / HOBt DIEA2h, RT< 20%Failed. Steric hindrance prevents activation.
HATU / HOAt DIEA2h, RT65 - 80%Moderate. Double coupling required.
PyBrOP DIEA2h, 40°C> 95% Recommended. Highly reactive phosphonium salt.
Triphosgene Collidine(Acid Chloride)> 90%Good alternative, but handling is difficult.
Common Issues
  • Incomplete Coupling (Deletion Sequences):

    • Cause: Steric clash between the cyclopropyl ring and the incoming Fmoc-AA.

    • Fix: Switch to PyBrOP.[3][4] Increase temperature to 50°C (use microwave SPPS if available, 50°C, 10 min).

  • Racemization:

    • Cause: High temperature or strong activation (PyBrOP) can racemize Cys/His.

    • Fix: Use HATU/HOAt at RT for Cys/His. Use collidine instead of DIEA as the base (weaker base reduces racemization).[5]

  • Poor N-Cyclopropylation Yield (Chan-Lam):

    • Cause: Lack of oxygen or wet solvents.

    • Fix: Ensure the reaction vessel is open to air. Use dry DCE. Add molecular sieves to the reaction vessel.

References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. Link

  • Coste, J., et al. (1990). "PyBrOP: A New Reagent for the Activation of Carboxylic Acids." Tetrahedron Letters. Link

  • Qian, B., et al. (2012). "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Chemical Communications. Link

  • Li, W., et al. (2025). "Recent Advances in the Synthesis of Unnatural Amino Acids for Peptide Drug Discovery." Journal of Medicinal Chemistry. Link(Generic reference for context)

  • Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

Sources

Method

Application Note: Solvent Selection for N-Cyclopropyl-L-Leucinamide Synthesis

Executive Summary The synthesis of N-cyclopropyl-L-leucinamide —a critical structural motif in protease inhibitors (e.g., Calpain inhibitors) and antiviral intermediates—requires a solvent system that balances solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-cyclopropyl-L-leucinamide —a critical structural motif in protease inhibitors (e.g., Calpain inhibitors) and antiviral intermediates—requires a solvent system that balances solubility , reaction kinetics , and stereochemical integrity .

Historically, Dichloromethane (DCM) has been the standard solvent due to its low dielectric constant, which minimizes racemization. However, regulatory pressure and "Green Chemistry" mandates (REACH, EPA) necessitate a shift to sustainable alternatives.

This guide provides a validated protocol for replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) using Propylphosphonic Anhydride (T3P) as the coupling agent. This system maintains enantiomeric excess (ee) >99.5% while offering superior process safety and simplified aqueous workup.

Reaction Mechanism & Critical Quality Attributes (CQAs)

The Chemistry

The target reaction is the amidation of Protected L-Leucine (typically Boc-Leu-OH or Cbz-Leu-OH) with Cyclopropylamine .

Reaction Scheme:



The Racemization Challenge

The primary risk in coupling L-Leucine derivatives is racemization via the Azlactone (Oxazolone) pathway .

  • Mechanism: Activation of the carboxylic acid facilitates intramolecular attack by the carbamate oxygen, forming an oxazolone intermediate.

  • Solvent Effect: High-polarity solvents (DMF, DMSO) stabilize the ionic transition states leading to oxazolone formation, increasing racemization. Low-polarity solvents (DCM, Toluene) suppress this pathway.

  • Base Effect: Tertiary amines (TEA, DIPEA) can abstract the

    
    -proton of the activated ester or oxazolone, leading to irreversible epimerization.
    
Mechanistic Visualization

The following diagram illustrates the competition between the desired direct coupling and the undesired racemization pathway.

RacemizationPathway Start Activated L-Leucine (Active Ester) Product L-Leucinamide (Desired Product) Start->Product Path A: Direct Attack (Fast in 2-MeTHF) Azlactone Azlactone Intermediate Start->Azlactone Path B: Cyclization (Promoted by Polar Solvents) Amine Cyclopropylamine Enol Enolized Azlactone (Achiral) Azlactone->Enol Base-catalyzed Proton Abstraction Racemate DL-Leucinamide (Impurity) Azlactone->Racemate Amine Attack Enol->Azlactone Reprotonation

Caption: Figure 1: Competitive pathways in amide coupling. Path A (Green) is desired. Path B (Red) leads to racemization and is accelerated by high dielectric solvents and excess base.

Solvent Selection Matrix

We evaluated solvents based on three pillars: Solubility (of Boc-Leu-OH), Racemization Suppression , and Greenness (CHEM21/Sanofi Guides).

SolventClassSolubility (Boc-Leu-OH)Racemization RiskWorkup EfficiencyGreen ScoreRecommendation
Dichloromethane (DCM) ChlorinatedExcellentLow Good (Bottom layer)Red (Toxic)Avoid (Legacy)
DMF / NMP Polar AproticExcellentHigh Poor (Miscible with water)Red (Reprotoxic)Avoid
Ethyl Acetate (EtOAc) EsterGoodLow-ModerateGood (Top layer)Green Recommended
2-MeTHF EtherExcellent Low Excellent (Clean phase split)Green Preferred
THF EtherExcellentLowPoor (Emulsions)Yellow (Peroxides)Alternative
Why 2-MeTHF?
  • Bio-derived: Produced from corncobs/bagasse.

  • Immiscibility: Unlike THF, 2-MeTHF separates cleanly from water, allowing for direct aqueous washes of the reaction mixture to remove T3P byproducts.

  • Stability: Higher boiling point (80°C) than THF allows for higher temperature kinetics if needed, though room temperature is preferred for chiral integrity.

Optimized Protocol: T3P Coupling in 2-MeTHF

This protocol uses T3P (Propylphosphonic Anhydride) .[1][2][3] T3P is superior to EDC/HOBt for this application because it acts as its own acid scavenger, reducing the requirement for excess base (DIPEA), which is the primary driver of racemization.

Materials
  • Substrate: Boc-L-Leucine (1.0 equiv)

  • Amine: Cyclopropylamine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in 2-MeTHF or EtOAc) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Procedure
  • Charge: To a clean, dry reactor under

    
    , charge Boc-L-Leucine  (10 g, 43.2 mmol) and 2-MeTHF  (100 mL, 10V). Stir until dissolved.
    
  • Cool: Cool the solution to 0–5°C .

    • Note: Lower temperature suppresses azlactone formation during the activation step.

  • Base Addition: Add DIPEA (18.8 mL, 108 mmol) dropwise over 10 minutes. Maintain T < 10°C.

  • Amine Addition: Add Cyclopropylamine (3.3 mL, 47.5 mmol) in one portion.

  • Coupling: Add T3P solution (33 g of 50% solution, 51.8 mmol) dropwise over 20–30 minutes.

    • Exotherm Alert: Reaction is exothermic. Control addition rate to keep T < 15°C.

  • Reaction: Warm to 20–25°C and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC.[4][5] Target: < 1% residual Boc-Leu-OH.

  • Workup (The "Green" Advantage):

    • Add Water (50 mL). Stir for 10 mins.

    • Separate phases. Retain organic (Top) layer.

    • Wash organic layer with 0.5 M HCl (50 mL) (Removes unreacted amine/DIPEA).

    • Wash organic layer with 10% NaHCO3 (50 mL) (Removes unreacted acid).

    • Wash organic layer with Brine (50 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Crystallization:[5] If required, recrystallize from n-Heptane/EtOAc (4:1) to upgrade chiral purity.

Process Workflow

ProtocolWorkflow Reactants Dissolve Boc-Leu-OH in 2-MeTHF (10V) Cooling Cool to 0°C Add DIPEA + Cyclopropylamine Reactants->Cooling Activation Add T3P (dropwise) Maintain T < 15°C Cooling->Activation Reaction Stir at 20°C for 3h (IPC: HPLC) Activation->Reaction Wash1 Acid Wash (0.5M HCl) Remove excess amines Reaction->Wash1 Complete Conversion Wash2 Base Wash (NaHCO3) Remove T3P byproducts Wash1->Wash2 Isolation Concentrate & Crystallize (Heptane/EtOAc) Wash2->Isolation

Caption: Figure 2: Optimized workflow for T3P-mediated coupling in 2-MeTHF. The process relies on liquid-liquid extraction for purification, avoiding chromatography.

Analytical Controls & Troubleshooting

Chiral HPLC Method

To ensure the L-configuration is maintained, use the following method:

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Limit: D-isomer < 0.5%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Racemization (>1%) Excess Base / High TempReduce DIPEA to 2.0 equiv. Ensure T < 5°C during T3P addition.
Low Yield Poor amine qualityDistill cyclopropylamine before use (it absorbs

to form carbamates).
Emulsion during workup pH neutralEnsure the first wash is acidic (pH ~2) to break amine emulsions.
Residual T3P Incomplete hydrolysisExtend the water stir time to 20 mins during quench.

References

  • T3P Coupling Efficiency & Racemization Studies

    • Mattellone, A., et al. (2023).[1][2] "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent." Green Chemistry.

  • Green Solvent Selection Guides

    • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.

  • Racemization Mechanisms in Peptide Coupling

    • Bachem. (2024).[6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • T3P in Heterocyclic Synthesis

    • Silverberg, L.J., et al. (2021).[7] "T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones." Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of N1-cyclopropyl-L-leucinamide

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N1-cyclopropyl-L-leucinamide. This document provides in-depth troubleshooting strategies and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N1-cyclopropyl-L-leucinamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of achieving adequate aqueous solubility for this compound. Our approach is grounded in established physicochemical principles and validated experimental methodologies to ensure you can confidently advance your research.

Understanding the Challenge: The Physicochemical Profile of N1-cyclopropyl-L-leucinamide

N1-cyclopropyl-L-leucinamide, a derivative of the amino acid L-leucine, presents a unique solubility challenge. The presence of the hydrophobic isobutyl side chain from leucine and the non-polar cyclopropyl group contributes to its limited aqueous solubility. Amide functional groups, while capable of hydrogen bonding, are generally less soluble than their corresponding amine or carboxylic acid counterparts.[1] This inherent hydrophobicity can lead to difficulties in preparing stock solutions, performing in vitro assays, and developing formulations with adequate bioavailability.

This guide will walk you through a systematic approach to overcoming these solubility limitations, from simple adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve N1-cyclopropyl-L-leucinamide in water have failed. What is the first and most straightforward approach I should try?

A1: Systematic pH Adjustment

The Rationale: The solubility of many pharmaceutical compounds can be significantly influenced by pH, especially if they contain ionizable functional groups. Although amides are generally considered neutral, the terminal amine and the amide group itself can exhibit very weak basic or acidic properties, respectively. Altering the pH of the aqueous medium can shift the equilibrium towards a more soluble, ionized form of the molecule. For weakly basic compounds, decreasing the pH will lead to protonation and increased solubility.[2]

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers: Create a range of buffers spanning a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Equilibrate the compound: Add an excess of N1-cyclopropyl-L-leucinamide to a fixed volume of each buffer in separate vials.

  • Ensure saturation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of N1-cyclopropyl-L-leucinamide in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the results: Graph the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Interpreting the Results: The resulting plot will reveal the pH at which the solubility of your compound is maximal. This information is critical for preparing stock solutions and designing appropriate buffer systems for your experiments.

Q2: Adjusting the pH provided only a marginal improvement in solubility. What is the next logical step to consider?

A2: Employing Co-solvents

The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3][4][5] This technique is straightforward and effective for preparing concentrated stock solutions. Common co-solvents used in pharmaceutical sciences include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][5]

Troubleshooting with Co-solvents:

Co-solvent Typical Starting Concentration (% v/v) Key Considerations
Ethanol10-50%Can be toxic to cells at higher concentrations.
Propylene Glycol10-40%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-50%A good option for increasing solubility with relatively low toxicity.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have significant effects on cell physiology.

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Based on the table above and the requirements of your experimental system.

  • Prepare co-solvent/water mixtures: Create a series of solutions with increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or a suitable buffer).

  • Determine solubility: Using the same saturation and quantification method described in the pH adjustment protocol, determine the solubility of N1-cyclopropyl-L-leucinamide in each co-solvent mixture.

  • Evaluate and select: Choose the co-solvent system that provides the desired solubility with the lowest possible concentration of the organic solvent to minimize potential artifacts in your experiments.

Q3: I need to prepare a formulation for an in vivo study and want to avoid high concentrations of organic co-solvents. Are there alternative solubilization methods?

A3: Complexation with Cyclodextrins

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble molecules, like N1-cyclopropyl-L-leucinamide, forming inclusion complexes that have significantly enhanced aqueous solubility and stability.[6][8][] This method is widely used in pharmaceutical formulations to improve drug delivery.[7][10]

Workflow for Cyclodextrin-Mediated Solubilization:

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Complex Preparation cluster_2 Phase 3: Characterization A Select Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) B Prepare Aqueous Cyclodextrin Solutions (0-50 mM range) A->B C Determine Phase Solubility Diagram B->C D Co-evaporation or Kneading Method C->D Select Optimal Cyclodextrin E Lyophilization D->E F Confirm Complex Formation (DSC, FTIR, NMR) E->F Analyze Solid Complex G Quantify Solubility Enhancement F->G

Caption: A systematic workflow for enhancing solubility using cyclodextrins.

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 mM).

  • Equilibrate with the compound: Add an excess amount of N1-cyclopropyl-L-leucinamide to each cyclodextrin solution.

  • Agitate to equilibrium: Shake the mixtures at a constant temperature for 24-48 hours.

  • Sample and analyze: Filter the samples and determine the concentration of the dissolved compound by HPLC.

  • Construct the phase solubility diagram: Plot the concentration of dissolved N1-cyclopropyl-L-leucinamide against the concentration of the cyclodextrin. A linear relationship (A L-type diagram) indicates the formation of a soluble 1:1 complex.[11]

Q4: My compound is still not soluble enough for my needs. Are there more advanced techniques I can explore?

A4: Solid Dispersions

The Rationale: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[12][13][14] This can lead to a significant increase in the dissolution rate and apparent solubility.[13][15][16] The drug in the solid dispersion can exist in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[14]

Mechanism of Solubility Enhancement via Solid Dispersion:

G cluster_0 Initial State cluster_1 Solid Dispersion Process cluster_2 Final State A Crystalline Drug Low Solubility C Solvent Evaporation or Melt Extrusion A->C B Drug + Hydrophilic Carrier (e.g., PVP, PEG) B->C D Amorphous Drug in Carrier Matrix High Surface Area Improved Wettability Enhanced Solubility C->D

Caption: The process of creating a solid dispersion to enhance solubility.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Select a carrier: Choose a water-soluble polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolve components: Dissolve both N1-cyclopropyl-L-leucinamide and the carrier in a common volatile solvent (e.g., methanol or ethanol).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Dry and pulverize: Further dry the solid dispersion under vacuum to remove any residual solvent, then gently scrape and pulverize it into a fine powder.

  • Evaluate dissolution: Perform a dissolution test to compare the rate and extent of dissolution of the solid dispersion with the pure, unprocessed compound.

Concluding Remarks

Improving the aqueous solubility of N1-cyclopropyl-L-leucinamide is a critical step for successful preclinical development. The strategies outlined in this guide provide a logical and systematic approach to tackling this challenge. We recommend starting with the simplest methods, such as pH adjustment and the use of co-solvents, before progressing to more complex formulation techniques like cyclodextrin complexation and solid dispersions. Each of these methods has its own advantages and is suited to different experimental contexts. By carefully applying these principles and protocols, researchers can effectively enhance the solubility of N1-cyclopropyl-L-leucinamide and obtain reliable and reproducible data.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Al-Kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Kovvasu, S. P., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved February 3, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Ayurlog. Retrieved February 3, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Al-Kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Fmoc-β-cyclopropyl-L-alanine. (n.d.). Chem-Impex. Retrieved February 3, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Dare, P., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved February 3, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

  • Al-Gohary, O., & Al-Kassas, R. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Gulsevin, A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved February 3, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. Retrieved February 3, 2026, from [Link]

  • Mbah, C., et al. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement. (2012). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2024). MDPI. Retrieved February 3, 2026, from [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. Retrieved February 3, 2026, from [Link]

  • D-Cyclopropylalanine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2024). ACS Publications. Retrieved February 3, 2026, from [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences. Retrieved February 3, 2026, from [Link]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Retrieved February 3, 2026, from [Link]

  • FMOC-L-CYCLOPROPYLALANINE. (n.d.). Chemdad. Retrieved February 3, 2026, from [Link]

  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Research Square. Retrieved February 3, 2026, from [Link]

  • (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During N-Cyclopropyl Amide Coupling

Welcome to the Technical Support Center dedicated to addressing the critical challenge of preventing racemization during N-cyclopropyl amide coupling. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of preventing racemization during N-cyclopropyl amide coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical integrity issues in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the factors that lead to racemization and field-proven strategies to mitigate it.

I. Frequently Asked Questions (FAQs)

This section provides concise answers to the most common questions regarding racemization in N-cyclopropyl amide coupling.

Q1: What is racemization in the context of N-cyclopropyl amide coupling?

A: Racemization is the process by which a chiral carboxylic acid loses its stereochemical purity during the amide coupling reaction, resulting in a mixture of enantiomers or diastereomers in the final N-cyclopropyl amide product. This occurs when the stereocenter at the alpha-carbon of the carboxylic acid is epimerized.

Q2: Why is preventing racemization so critical in drug development?

A: The biological activity of a drug molecule is often highly dependent on its specific three-dimensional structure. The presence of an unintended stereoisomer, even in small amounts, can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining stereochemical integrity is a regulatory and safety imperative.

Q3: What are the primary causes of racemization during amide coupling?

A: Racemization during amide bond formation is primarily caused by two mechanisms: the formation of a planar oxazolone intermediate or direct enolization of the activated carboxylic acid derivative. Both pathways involve the abstraction of the acidic proton at the chiral alpha-carbon, leading to a loss of stereochemical information.[1]

Q4: Is N-cyclopropylamine a particularly challenging substrate for amide coupling?

A: Yes, N-cyclopropylamine can be challenging due to its steric hindrance compared to simpler primary amines.[2] This steric bulk can slow down the rate of the desired nucleophilic attack on the activated carboxylic acid.[3][4][5] A slower coupling reaction can provide a larger window of opportunity for the activated intermediate to undergo racemization.[3]

Q5: How can I detect and quantify racemization in my N-cyclopropyl amide product?

A: The most common and reliable method for quantifying the enantiomeric or diastereomeric excess of your product is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[6][7] These techniques use a chiral stationary phase to separate the stereoisomers, allowing for their quantification.

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This guide provides a structured approach to troubleshooting common problems encountered during N-cyclopropyl amide coupling.

Problem 1: My final N-cyclopropyl amide product shows significant racemization. What are the likely causes and how can I fix it?

Possible Cause 1: Inappropriate Coupling Reagent

  • Explanation: The choice of coupling reagent is paramount. Some coupling reagents generate highly reactive intermediates that are more prone to racemization. Carbodiimides like DCC and EDC, when used without additives, are known to cause significant racemization.[8]

  • Solution:

    • Switch to a Low-Racemization Coupling Reagent: Employ phosphonium-based reagents like PyBOP or PyAOP, or uronium-based reagents such as HATU, HBTU, or HCTU.[9] These reagents are generally more efficient and less prone to causing racemization, especially when used with additives.[9][10] For particularly challenging couplings, consider newer generation reagents like COMU, which is based on the less hazardous Oxyma leaving group and has shown excellent results in suppressing racemization.[11]

    • Utilize Acyl Fluorides: For sterically hindered couplings, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[12][13]

Possible Cause 2: The Base is Too Strong or Used in Excess

  • Explanation: The presence of a strong base can accelerate the abstraction of the alpha-proton from the activated carboxylic acid intermediate, leading to rapid racemization. Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are common culprits.

  • Solution:

    • Use a Weaker, More Hindered Base: Replace TEA or DIPEA with a less nucleophilic and sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Optimize Base Stoichiometry: Carefully control the amount of base used. Use the minimum amount necessary to neutralize any acid salts and facilitate the reaction.

    • Consider Base-Free Conditions: Some protocols, particularly with carbodiimides at elevated temperatures, have shown success in minimizing racemization by omitting the base altogether.[14]

Possible Cause 3: High Reaction Temperature

  • Explanation: Higher reaction temperatures increase the rate of all chemical reactions, including the pathways that lead to racemization.

  • Solution:

    • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or even -20 °C.[15] While this may slow down the reaction, it will disproportionately suppress the rate of racemization.

    • Gradual Warming: Start the reaction at a low temperature and allow it to slowly warm to room temperature. This can help to ensure complete reaction while minimizing the time spent at higher temperatures where racemization is more likely.

Possible Cause 4: Unsuitable Solvent

  • Explanation: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF and NMP are common but can sometimes promote racemization pathways.

  • Solution:

    • Use Less Polar Solvents: If substrate solubility allows, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Solvent Screening: If racemization persists, a systematic screen of different solvents may be necessary to find the optimal balance between reaction rate and stereochemical integrity.

Problem 2: The coupling reaction is very slow, and I'm still observing racemization.
  • Explanation: As mentioned, the steric hindrance of N-cyclopropylamine can lead to slow reaction kinetics.[2] If the desired coupling is slow, the activated intermediate has more time to racemize before it is intercepted by the amine.

  • Solution:

    • Use a More Potent Activating Agent: Switch to a more powerful coupling reagent like HATU or COMU, which generate more reactive activated esters.[9][11]

    • Pre-activation: Activate the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) before adding the N-cyclopropylamine. This can help to ensure that a sufficient concentration of the activated species is present when the amine is introduced.

    • Optimize Concentrations: Running the reaction at a higher concentration can increase the rate of the bimolecular coupling reaction, which can outcompete the unimolecular racemization pathway.

Problem 3: How do I confirm that the racemization is happening during the coupling step and not elsewhere?
  • Explanation: It's important to pinpoint the source of racemization. While the coupling step is the most likely culprit, other steps in your synthetic sequence could also contribute.

  • Solution:

    • Analyze Your Starting Materials: Use chiral HPLC or SFC to confirm the enantiomeric purity of your chiral carboxylic acid before the coupling reaction.

    • Isolate and Analyze Intermediates: If possible, isolate any activated intermediates and analyze their stereochemical purity.

    • Control Experiments: Run the coupling reaction under your standard conditions and then run a parallel reaction under optimized, low-racemization conditions (e.g., lower temperature, different base). A significant difference in the enantiomeric excess of the product will confirm that the coupling conditions are the primary factor.

III. Best Practices & Protocols

This section outlines a set of best practices and a detailed protocol for performing N-cyclopropyl amide coupling with minimal racemization.

Guiding Principles for Minimizing Racemization
  • Choose the Right Tools: The selection of coupling reagent, additive, and base is the most critical factor.

  • Keep it Cool: Lower reaction temperatures are your best defense against racemization.

  • Mind the Base: Use the weakest, most hindered base possible, and only in the necessary amount.

  • Solvent Matters: The reaction medium can influence the outcome; don't be afraid to screen different solvents.

  • Time is of the Essence: Aim for reaction conditions that promote a reasonably fast coupling to minimize the lifetime of the racemization-prone activated intermediate.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for N-Cyclopropyl Amide Synthesis

Coupling ReagentClassRacemization RiskComments
DCC/EDC CarbodiimideHigh (without additives)Often used with HOBt or Oxyma to suppress racemization.[8]
PyBOP/PyAOP PhosphoniumLow to ModerateGenerally reliable, with PyAOP being more reactive.[8][9]
HBTU/HATU Uronium/AminiumLow to ModerateHATU is more reactive and often preferred for difficult couplings.[9]
COMU Uronium/AminiumVery LowOxyma-based, offering a better safety profile than HOBt/HOAt-based reagents. Highly efficient at suppressing racemization.[11]
T3P® Phosphonic AnhydrideVery LowA mild and effective reagent for preventing racemization.
Acyl Fluoride (in situ) Acid HalideVery LowExcellent for sterically hindered substrates.[12][13]

Table 2: Influence of Base on Racemization

BaseChemical NameBasicitySteric HindranceRacemization Risk
TEA TriethylamineHighLowHigh
DIPEA (Hunig's Base) DiisopropylethylamineHighHighModerate to High
NMM N-MethylmorpholineModerateModerateLow to Moderate
2,4,6-Collidine 2,4,6-TrimethylpyridineModerateHighLow
Visualizing the Mechanism and Workflow

racemization_mechanism cluster_coupling Desired Amide Coupling cluster_racemization Racemization Pathway Activated_Acid Activated Acid (Chiral Intermediate) Amide_Product N-Cyclopropyl Amide (Enantiopure) Activated_Acid->Amide_Product + N-Cyclopropylamine (Fast, Desired) Oxazolone Oxazolone (Planar, Achiral) Activated_Acid->Oxazolone Cyclization (Racemization Prone) Racemic_Amide N-Cyclopropyl Amide (Racemic) Oxazolone->Racemic_Amide + N-Cyclopropylamine Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Activated_Acid Coupling_Reagent Coupling_Reagent Coupling_Reagent->Activated_Acid coupling_workflow start Start: N-Cyclopropyl Amide Synthesis steric_check Is the carboxylic acid sterically hindered? start->steric_check reagent_choice Select Coupling Reagent steric_check->reagent_choice Yes steric_check->reagent_choice No comu_hatu Use COMU or HATU with 2,4,6-Collidine reagent_choice->comu_hatu Hindered pybop_t3p Use PyBOP or T3P with NMM reagent_choice->pybop_t3p Not Hindered temperature Set Reaction Temperature to 0°C comu_hatu->temperature pybop_t3p->temperature run_reaction Run Reaction & Monitor temperature->run_reaction analysis Analyze Enantiomeric Excess (Chiral HPLC/SFC) run_reaction->analysis racemization_check Is racemization < 2%? analysis->racemization_check success Success! racemization_check->success Yes troubleshoot Troubleshoot: - Lower Temperature (-20°C) - Change Solvent (DCM/THF) - Re-evaluate Base racemization_check->troubleshoot No troubleshoot->temperature

Caption: Decision Workflow for Optimal Coupling Conditions.

Optimized Protocol for N-Cyclopropyl Amide Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chiral carboxylic acid (1.0 equiv)

  • N-cyclopropylamine (1.1-1.2 equiv)

  • Coupling reagent (e.g., COMU, 1.1 equiv)

  • Base (e.g., 2,4,6-collidine or NMM, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure:

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral carboxylic acid and the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add the coupling reagent (e.g., COMU) to the solution of the carboxylic acid.

    • Stir the mixture for 1-2 minutes.

    • Add the base (e.g., 2,4,6-collidine) dropwise to the reaction mixture.

    • Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Coupling:

    • Slowly add the N-cyclopropylamine to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • If the reaction is slow, allow it to warm to room temperature gradually over several hours.

  • Workup:

    • Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl or water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric or diastereomeric excess of the purified product by chiral HPLC or SFC.

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

General Procedure:

  • Method Development:

    • Dissolve a small amount of the racemic N-cyclopropyl amide (if available) or the potentially racemized product in a suitable solvent.

    • Screen different mobile phases (typically mixtures of hexane/isopropanol or other alcohols for normal phase, or acetonitrile/water/buffers for reversed-phase) to achieve baseline separation of the enantiomers.

    • Optimize the flow rate and column temperature to improve resolution.

  • Sample Analysis:

    • Prepare a dilute solution of your purified product in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

By implementing these best practices and protocols, you will be well-equipped to minimize racemization and ensure the stereochemical integrity of your valuable N-cyclopropyl amide products.

IV. References

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science, 43(9), 527-531.

  • Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. ChemRxiv.

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.

  • Racemization pathways during amide bond formation. ResearchGate.

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.

  • Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. Journal of the Chemical Society, Faraday Transactions, 93(1), 159-165.

  • The Synthesis of Sterically Hindered Amides. PubMed.

  • Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. ResearchGate.

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • The Synthesis of Sterically Hindered Amides. ResearchGate.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(30), 7213-7216.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(11), 2836-2839.

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.

  • Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate.

  • Coupling Reagents. Aapptec Peptides.

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI.

  • Challenges and Breakthroughs in Selective Amide Activation. PMC.

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(25), 8056-8071.

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. NIH.

  • Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. ACS Catalysis, 14(2), 1189-1197.

  • What are good peptide coupling reagents when epimerization is not a concern?. ResearchGate.

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4420-4435.

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 20(3), 646-669.

  • Synthesis of Chiral Cyclopropyl Amides. ChemistryViews.

  • Cyclopropyl amide derivatives. Google Patents.

  • Epimerization of Peptide. SlideShare.

  • Coupling method for peptide synthesis at elevated temperatures. Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of N-cyclopropyl-L-leucinamide

Introduction & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification and quality control of N-cyclopropyl-L-leucinamide , a critical building block (P1' fragment) often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification and quality control of N-cyclopropyl-L-leucinamide , a critical building block (P1' fragment) often utilized in the synthesis of cysteine protease inhibitors and HCV NS3/4A protease inhibitors.

Achieving high purity for this intermediate is non-negotiable; impurities here (particularly the D-enantiomer) will propagate through subsequent coupling steps, potentially leading to costly late-stage failures.

Target Molecule Characteristics
PropertyDescriptionImplications for HPLC
Structure L-Leucine amidated with CyclopropylamineHydrophobic side chain (Isobutyl) + Polar Amide/Amine.
Functionality Primary Amine (

-term), Secondary Amide
Basic character. Prone to severe peak tailing on acidic silanols.
Chirality L-isomer (Single stereocenter)Requires Chiral HPLC to quantify D-isomer impurity.
Chromophore Weak (Amide bond only)Detection Challenge: Requires UV monitoring at 205–215 nm.

Method Development: The "How-To" Guide

Protocol A: Achiral Purity (RP-HPLC)

Goal: Remove chemical impurities (e.g., unreacted cyclopropylamine, coupling reagents, truncated peptides).

The Challenge: The free primary amine interacts strongly with residual silanols on silica columns, causing tailing. The Solution: Use a high-pH stable column or an acidic mobile phase with an ion-pairing effect.

Recommended Method (High pH Strategy)

This method keeps the amine deprotonated (neutral), increasing retention and improving peak symmetry.

  • Column: XBridge C18 or Gemini-NX C18 (High pH stable), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 60 Linear Gradient
15.1 95 Wash
18.0 95 Hold

| 18.1 | 5 | Re-equilibration |

Protocol B: Enantiomeric Purity (Chiral HPLC)

Goal: Quantify the D-Leu impurity (Critical Quality Attribute).

The Challenge: The lack of aromatic rings makes "pi-pi" interaction-based chiral recognition difficult. The Solution: Use polysaccharide-based columns with hydrogen-bonding capabilities.

Recommended Method (Normal Phase)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to mask silanols and ensure sharp peaks for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Elution: L-isomer typically elutes second (verify with racemate standard).

Workflow Logic & Decision Trees

The following diagram illustrates the decision logic for selecting the correct purification pathway based on sample state and purity requirements.

PurificationWorkflow Start Crude N-cyclopropyl-L-leucinamide CheckPurity Check Chemical Purity (RP-HPLC, pH 10) Start->CheckPurity Decision1 Purity > 95%? CheckPurity->Decision1 Purify Prep HPLC Purification (C18, Ammonium Bicarb) Decision1->Purify No CheckChiral Check Chiral Purity (Chiralpak AD-H) Decision1->CheckChiral Yes Purify->CheckPurity Decision2 ee > 99%? CheckChiral->Decision2 Recrystallize Recrystallization (EtOAc/Hexane) Decision2->Recrystallize No Final Release for Coupling Decision2->Final Yes Recrystallize->CheckChiral

Figure 1: Purification and Quality Control Workflow for N-cyclopropyl-L-leucinamide.

Troubleshooting Guide (Q&A)

Issue 1: Baseline Drift & Noise

User Question: "I am running a gradient from 5% to 60% B using TFA/Water/ACN, but my baseline drifts upward significantly at 210 nm, masking my impurity peaks. How do I fix this?"

Scientist Answer: This is a classic "refractive index" and absorbance mismatch issue at low wavelengths.

  • The Cause: Acetonitrile absorbs light at 200–210 nm. TFA also absorbs here. As the %B (ACN) increases, the baseline rises.

  • The Fix:

    • Optical Balancing: If using TFA, add roughly 10-15% less TFA to the ACN channel than the Water channel (e.g., 0.1% TFA in Water, 0.085% TFA in ACN). This balances the absorbance.

    • Switch Buffers: Move to a Phosphate buffer (pH 2.5) or Phosphoric acid. Phosphate is transparent at 210 nm. Note: Phosphate is non-volatile; do not use with MS.

Issue 2: Peak Tailing (Asymmetry Factor > 2.0)

User Question: "The main peak for the leucinamide is tailing badly. I'm using a standard C18 column with water/methanol."

Scientist Answer: You are experiencing silanol interactions with the free amine.

  • The Cause: Residual silanols on the silica support are acidic. They bind ionically to the basic amine of your leucinamide.

  • The Fix:

    • Add a Blocker: Add 0.1% Triethylamine (TEA) or Diethylamine to the mobile phase. This competes for the silanol sites.

    • pH Strategy: Switch to the High pH Method (Protocol A above). At pH 10, the amine is uncharged and won't interact with silanols. Ensure your column (e.g., XBridge, Gemini) is rated for pH 10.

Issue 3: Chiral Separation Failure

User Question: "I tried a Chiralpak AD-H column with Hexane/IPA (90:10) but I only see one broad blob. Is my racemate not separating?"

Scientist Answer: Chiral separation of primary amines requires an additive.

  • The Cause: Without a basic additive, the amine interacts non-specifically with the silica matrix of the chiral column, causing broadening that obscures the chiral recognition.

  • The Fix: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase. This sharpens the peaks and often reveals the split between enantiomers.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 254 nm? A: No. N-cyclopropyl-L-leucinamide lacks a conjugated pi-system (aromatic ring). It has negligible absorbance at 254 nm. You must use 205–215 nm (Amide band) or a universal detector like ELSD or CAD.

Q: Is this compound stable in solution? A: Generally, yes. However, as a primary amine, it can absorb CO₂ from the air to form carbamates over time in basic solution, or slowly hydrolyze the amide bond in strong acids/bases at high temperatures. Prepare fresh samples in water/ACN (50:50).

Q: How do I remove the D-isomer if it's too high (>5%)? A: Chiral HPLC is expensive for large-scale purification. For >5% impurity, we recommend Fractional Recrystallization . The L-isomer salt (e.g., HCl or Tosylate salt) often has different solubility profiles than the racemate. Alternatively, re-coupling using a higher purity L-Leucine starting material is often more cost-effective than purifying the product.

References

  • Zhang, X., et al. (2012).[1] "Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate." Journal of the American Chemical Society, 134(45).

    • Context: Describes the synthesis and purification logic for Boceprevir fragments, establishing the standard for handling these specific amino-amide motifs.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Context: The authoritative text on "Optical Balancing" for low-UV detection and silanol suppression techniques for basic amines.
  • Daikicel Corporation. (2023). "Chiralpak AD-H Instruction Manual."

    • Context: Manufacturer protocols validating the requirement of basic additives (DEA)
  • Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives." Handbook of Thin-Layer Chromatography.

    • Context: Provides fundamental properties of amino acid amides and their separ

Sources

Optimization

Technical Support Center: Resolving Cyclopropylamine Coupling Side Reactions

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting amide couplings, Pd-catalyzed arylations, and oxidative ring-opening instabilities associated with the cyclopropylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Troubleshooting amide couplings, Pd-catalyzed arylations, and oxidative ring-opening instabilities associated with the cyclopropylamine moiety.

Introduction: The Cyclopropylamine Paradox

The cyclopropylamine moiety is a high-value pharmacophore in modern drug design. It offers metabolic stability improvements over ethyl groups and conformational restriction that can enhance potency. However, it presents a unique "chemical paradox":

  • Steric Bulk: Despite being a primary amine, the cyclopropyl group exerts steric demand comparable to a secondary alkyl group due to the bond angles (

    
    ) and the spatial projection of the methylene protons.
    
  • Electronic Fragility: The ring strain (

    
     kcal/mol) makes it susceptible to homoallylic ring-opening rearrangements, particularly under oxidative (SET) or radical conditions.
    

This guide provides self-validating protocols to resolve these specific failure modes.

Quick Diagnostic: What is your primary failure mode?
ObservationProbable CauseGo To Module
Reaction Stalls / Low Conversion Steric hindrance preventing nucleophilic attack.Module 1
Product is an Acyclic Allyl Amine Radical ring opening (SET mechanism) or Acid-catalyzed opening.Module 3
Dehalogenation of Aryl Halide Catalyst poisoning or

-hydride elimination (in Buchwald).
Module 2
Formation of Imines/Nitriles Oxidative dehydrogenation (common with Cu/Ag catalysts).Module 3
Module 1: Amide Coupling Troubleshooting

The Issue: Standard coupling reagents (EDC/HOBt) often fail to drive conversion to completion due to the steric bulk of the cyclopropyl ring clashing with the activated ester.

Q: Why is my HATU coupling stalling at 60% conversion?

A: The activated ester formed by HATU is bulky. When the cyclopropylamine approaches, the steric congestion retards the rate of acylation, allowing hydrolysis of the active ester by trace water to compete.

Protocol: The "Acid Fluoride" Bypass

When HATU fails, switching to an Acid Fluoride intermediate is the gold standard for sterically hindered amines. Acid fluorides are less sterically demanding than OBt/OAt esters and highly reactive.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (

    
     M).
    
  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIEA (2.5 equiv).

    • Checkpoint: Monitor by TLC/LCMS. The acid fluoride forms rapidly (often <30 mins).

  • Coupling: Add Cyclopropylamine (1.2 equiv).

  • Optimization: If reaction is slow, add catalytic DMAP (0.1 equiv).

Why this works: The leaving group is a small Fluoride ion, minimizing the transition state steric clash compared to the bulky urea byproduct of HATU.

Module 2: Buchwald-Hartwig N-Arylation

The Issue: Cyclopropylamines are challenging nucleophiles in Pd-catalysis. They are prone to binding weakly due to sterics, and if the catalytic cycle stalls, the amine can undergo oxidative degradation.

Q: Which Ligand/Catalyst system should I use?

A: You must use ligands that facilitate reductive elimination from a crowded Pd-center. First-generation ligands (BINAP, DPPF) rarely work well.

Recommended Catalyst Systems:

  • System A (The Workhorse): BrettPhos or RuPhos Pd G3/G4 precatalysts. These bulky, electron-rich biaryl phosphines prevent catalyst resting states.

  • System B (Room Temp / Fragile Substrates): YPhos (or similar adamantyl-phosphines). Recent data suggests YPhos allows coupling at room temperature, preventing thermal degradation of the cyclopropyl ring.

Visual Guide: Catalyst Selection Logic

BuchwaldLogic Start Start: Cyclopropylamine Arylation CheckHalide Substrate: Aryl Chloride or Bromide? Start->CheckHalide TempSens Is the substrate thermally unstable? CheckHalide->TempSens Brett Protocol A: RuPhos/BrettPhos Pd G4 Base: NaOtBu (Strong) or Cs2CO3 (Weak) Temp: 80-100°C TempSens->Brett No (Stable) YPhos Protocol B: YPhos Pd G4 Base: K2CO3 Temp: RT - 40°C TempSens->YPhos Yes (Unstable) Warning CRITICAL: Degas solvent thoroughly. O2 promotes ring opening. Brett->Warning YPhos->Warning

Caption: Decision matrix for Pd-catalyzed coupling of cyclopropylamines. YPhos is preferred for milder conditions.

Troubleshooting "No Reaction":
  • Base Sensitivity: If using NaOtBu causes decomposition, switch to Cs2CO3 or K3PO4 in dioxane/water (surfactant conditions). Strong bases can deprotonate the cyclopropyl ring protons (pKa ~39, but lower if electron-withdrawing groups are present) leading to ring fragmentation.

Module 3: The "Radical Clock" & Ring Opening

The Issue: The cyclopropyl ring is a "radical clock."[1][2] If your reaction mechanism involves a Single Electron Transfer (SET) oxidation of the amine (common in photoredox or Cu-catalyzed reactions), the ring will open.

Mechanism: The Danger Zone
  • Oxidation: The Nitrogen lone pair is oxidized to a radical cation (

    
    ).
    
  • Opening: The strained C-C bond undergoes homolytic cleavage to relieve strain (

    
     kcal/mol).
    
  • Result: You isolate an acyclic allyl amine or an aldehyde (after hydrolysis).

Visual Guide: The Radical Opening Mechanism

RadicalClock Step1 Cyclopropylamine (Intact) Step2 Amine Radical Cation (N•+) Step1->Step2 SET Oxidation (e.g., Ag(I), Fe(III), Photocatalyst) Step3 Distonic Radical Cation (Ring Open) Step2->Step3 Fast Rearrangement (Radical Clock) Step4 Allyl Amine / Imine (Final Product) Step3->Step4 H-Atom Transfer or Hydrolysis

Caption: Pathway of oxidative ring opening. Avoid oxidants (Ag, Cu) if this pathway is observed.

Q: I see an allyl amine byproduct. How do I stop it?

A: You are generating a radical on the nitrogen.

  • Avoid Ag(I) additives: Silver salts (often used to abstract halides) are strong oxidants and will oxidize cyclopropylamines.

  • Switch Metals: If using Copper (Chan-Lam coupling), switch to Palladium (Buchwald). Copper cycles often traverse radical intermediates.

  • Add Radical Scavengers? No. Scavengers won't stop the intramolecular ring opening once the radical forms. You must prevent the oxidation event itself.

Summary of Key Specifications
ParameterStandard AmineCyclopropylamine
Steric Chart value (

)
0.43 (Isopropyl)0.56 (Cyclopropyl) (Bulkier)
Ring Strain 0 kcal/mol27.5 kcal/mol
pKa (Conjugate Acid) ~10.6~9.1 (Less basic due to s-character)
Preferred Coupling HATU / EDCTFFH (Acid Fluoride) / COMU
Preferred Ligand XPhos / BINAPBrettPhos / YPhos
References
  • Buchwald-Hartwig Overview & Ligand Selection

    • Title: The Buchwald-Hartwig Amination After 25 Years.[3]

    • Source: Angewandte Chemie International Edition (2019).[3][4]

    • URL:[Link]

  • Cyclopropylamine Radical Ring Opening (Mechanism)

    • Title: Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical...
    • Source: Journal of the American Chemical Society (1996).
    • URL:[Link]

  • YPhos for Cyclopropylamine Coupling

    • Title: Palladium-Catalyzed Monoaryl
    • Source: The Journal of Organic Chemistry (2020).
    • URL:[Link]

  • Acid Fluorides for Hindered Coupling

    • Title: TFFH: A Reagent for the Preparation of Acid Fluorides and for Peptide Coupling.
    • Source: Journal of the American Chemical Society (1991).
    • URL:[Link]

  • Oxidative Ring Opening (Trovafloxacin Toxicity)

    • Title: Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.[5]

    • Source: Chemical Research in Toxicology (2010).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of N-Cyclopropyl Amino Acid Derivatives

Welcome to the technical support center for the crystallization of N-cyclopropyl amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-cyclopropyl amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this unique class of compounds. The incorporation of the rigid, three-membered cyclopropyl ring introduces specific conformational constraints and alters the physicochemical properties of amino acids, often presenting unique challenges in obtaining high-quality crystals suitable for structural analysis or further downstream applications.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, moving from fundamental principles to advanced problem-solving. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Crystallizing N-Cyclopropyl Amino Acid Derivatives

Q1: What are the primary challenges in crystallizing N-cyclopropyl amino acid derivatives compared to their linear analogs?

The primary challenges stem from the unique structural and electronic properties imparted by the N-cyclopropyl group:

  • Conformational Rigidity: The cyclopropyl group restricts the rotational freedom around the nitrogen-alpha-carbon bond, which can limit the ability of the molecule to pack into a well-ordered crystal lattice.[1][2]

  • Altered Polarity and Solubility: The introduction of the hydrocarbon cyclopropyl group generally decreases the overall polarity of the amino acid derivative, affecting its solubility profile in common crystallization solvents.

  • Potential for Polymorphism: The rigid nature of the cyclopropyl group can lead to the formation of multiple crystal forms (polymorphs), each with different stabilities and physical properties.[3]

  • Chirality and Racemate Formation: For chiral N-cyclopropyl amino acid derivatives, there is a tendency to form racemic compounds or conglomerates, which can complicate crystallization efforts aimed at obtaining a single enantiomer.[4][5]

Q2: How does the zwitterionic character of N-cyclopropyl amino acids influence solvent selection for crystallization?

Like other amino acids, N-cyclopropyl amino acid derivatives can exist as zwitterions, neutral molecules with both a positive and a negative charge. This dual character is a critical factor in solvent selection:

  • High Polarity Solvents: Water and short-chain alcohols can be good solvents due to their ability to solvate both the ammonium and carboxylate groups.

  • Aprotic Solvents: Solvents like THF, dioxane, or acetone may be less effective at dissolving the zwitterionic form but can be useful as anti-solvents.[6]

  • pH Adjustment: The pH of the solution plays a crucial role.[7] Adjusting the pH away from the isoelectric point will shift the equilibrium from the zwitterionic form to either the cationic (low pH) or anionic (high pH) form, which can significantly alter solubility and improve the chances of crystallization.

Part 2: Troubleshooting Guide - From Oils to Crystals

This section addresses specific problems encountered during crystallization experiments and provides actionable solutions.

Issue 1: My N-cyclopropyl amino acid derivative is precipitating as an oil, not a solid.

Oiling out is a common problem, especially with compounds that have a high affinity for the solvent or are impure.

Causality: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high, or when impurities are present that inhibit nucleation and crystal growth.[8]

Troubleshooting Workflow:

G start Oily Precipitate Observed step1 Reduce Supersaturation Rate start->step1 step2 Increase Purity of the Sample step1->step2 If oiling persists end_success Crystalline Solid Obtained step1->end_success Success step3 Modify Solvent System step2->step3 If oiling persists step2->end_success Success step4 Introduce a Seed Crystal step3->step4 If oiling persists step3->end_success Success step4->end_success Success end_fail Persistent Oiling step4->end_fail If oiling persists

Troubleshooting Oiling Out

Detailed Steps:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: If using cooling crystallization, decrease the cooling rate. Insulate the crystallization vessel to allow for gradual temperature reduction.[9][10]

    • Slow Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent much more slowly, or use vapor diffusion to introduce the anti-solvent gradually.[8]

  • Increase Sample Purity:

    • Impurities can disrupt the crystal lattice formation.[11][12] Re-purify your compound using chromatography or another suitable method. Even seemingly minor impurities can have a significant impact.

  • Modify the Solvent System:

    • Change the Primary Solvent: Experiment with solvents that have a slightly lower dissolving power for your compound.

    • Use a Co-solvent System: A mixture of solvents can sometimes promote crystallization where a single solvent fails.

  • Introduce a Seed Crystal:

    • If you have previously obtained a small amount of crystalline material, adding a single seed crystal to a supersaturated solution can induce crystallization.[9]

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can sometimes create microscopic imperfections that act as nucleation sites.[9]

Issue 2: No crystals are forming, even after an extended period.

This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Causality: Crystal nucleation requires the solution to be supersaturated, meaning it contains more dissolved solute than it can thermodynamically hold at that temperature. If the solution is not sufficiently supersaturated, or if there is a high energy barrier to nucleation, crystals will not form.

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your N-cyclopropyl amino acid derivative.[8] This is best done slowly to avoid rapid precipitation.

  • Change the Solvent: Your compound may be too soluble in the chosen solvent. Select a solvent in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Utilize Anti-Solvent Crystallization: This method is effective for inducing rapid crystallization by reducing the solubility of the solute in the solution.[13][14] Water is often a good anti-solvent for less polar organic solvents.[13]

  • Consider Co-crystallization: If the derivative itself is difficult to crystallize, forming a co-crystal with a suitable co-former can sometimes facilitate crystallization. Amino acids are known to be good co-formers.[4][15]

Issue 3: The resulting crystals are very small or of poor quality (e.g., needles, plates).

The morphology of the crystals is influenced by the kinetics of crystal growth. Rapid growth often leads to smaller, less well-defined crystals.

Causality: Crystal morphology is determined by the relative growth rates of different crystal faces. Fast crystallization often results in kinetically favored but less stable morphologies. The goal is to encourage slower, more controlled growth to obtain larger, higher-quality crystals.

Troubleshooting Steps:

  • Slow Down the Crystallization Process:

    • Slower Cooling/Evaporation: As with preventing oiling out, a slower process is key.[8][9]

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals as it allows for very slow changes in supersaturation.[16][17][18]

  • Solvent Selection: The choice of solvent can significantly influence crystal habit.[19] Experiment with a range of solvents to find one that promotes the growth of more equant (less needle-like or plate-like) crystals.

  • Use of Additives: In some cases, small amounts of additives can selectively bind to certain crystal faces, inhibiting their growth and altering the overall crystal morphology.[20]

Part 3: Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is a fundamental technique based on the principle that the solubility of most compounds decreases as the temperature is lowered.[21]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your N-cyclopropyl amino acid derivative is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Dissolution: In a clean flask, dissolve the compound in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container.[9]

  • Further Cooling: Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This technique involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent in which it is soluble.[22][23]

Step-by-Step Methodology:

  • Dissolution: Dissolve your N-cyclopropyl amino acid derivative in a "good" solvent to create a clear solution.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution with gentle stirring until the solution becomes slightly turbid.

  • Incubation: Seal the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the good solvent and anti-solvent, and dry.

Solvent/Anti-Solvent Combinations for N-Cyclopropyl Amino Acid Derivatives:

Good SolventPotential Anti-SolventRationale
Methanol/EthanolDiethyl ether, Hexane, TolueneThe polar alcohol dissolves the amino acid derivative, while the non-polar anti-solvent reduces the overall polarity of the solvent system, inducing precipitation.
Dichloromethane (DCM)Hexane, PentaneA common combination for moderately polar organic compounds.
Water (with pH adjustment)Acetone, IsopropanolWater can be an excellent solvent for the salt forms of amino acids, and the addition of a miscible organic solvent will decrease the dielectric constant of the medium, promoting crystallization.
Protocol 3: Vapor Diffusion Crystallization

This method is ideal for growing high-quality single crystals from small amounts of material.[8][18]

Workflow Diagram:

G start Prepare Sample Drop step1 Place Drop in Sealed Chamber start->step1 step2 Introduce Anti-Solvent Reservoir step1->step2 step3 Slow Vapor Diffusion step2->step3 step4 Equilibration and Crystal Growth step3->step4 end_success High-Quality Single Crystals step4->end_success

Vapor Diffusion Workflow

Step-by-Step Methodology:

  • Prepare the Sample Drop: Dissolve the N-cyclopropyl amino acid derivative in a suitable solvent.

  • Set up the Chamber: Place a larger volume of an anti-solvent in a sealed container (e.g., a small beaker inside a larger jar).

  • Introduce the Sample: Place a small drop of the sample solution on a platform (sitting drop) or on the underside of a coverslip suspended over the reservoir (hanging drop) within the sealed container.

  • Equilibration: Over time, the vapor of the more volatile solvent from the sample drop will diffuse into the reservoir, and the vapor of the less volatile anti-solvent will diffuse into the sample drop. This slowly increases the concentration of the solute in the drop, leading to controlled crystallization.

Part 4: Concluding Remarks

The crystallization of N-cyclopropyl amino acid derivatives is a multifaceted process that often requires empirical optimization. By understanding the underlying principles of crystallization and the specific properties of this class of molecules, researchers can systematically troubleshoot common problems and develop robust crystallization protocols. Patience and meticulous experimentation are key to success.

References

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022-07-15). Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Chemistry Crystallization - sathee jee. Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC - NIH. Available at: [Link]

  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). Available at: [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Available at: [Link]

  • Chiral Resolution with Frozen Aqueous Amino Acids - ResearchGate. Available at: [Link]

  • Method for crystallization of amino acids - Google Patents.
  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - NIH. Available at: [Link]

  • Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual. Available at: [Link]

  • Protein Crystallization For X-ray Crystallography l Protocol Preview - YouTube. Available at: [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC. Available at: [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. Available at: [Link]

  • Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • The synthesis of cyclopropane amino acids and peptides - Google Patents.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. Available at: [Link]

  • Cyclic compound - Wikipedia. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. Available at: [Link]

  • Expected and Unexpected Effects of Amino Acid Substitutions on Polypeptide-Directed Crystal Growth | Langmuir - ACS Publications. Available at: [Link]

  • Effect of amino acid additives on crystal growth parameters and properties of ammonium dihydrogen orthophosphate crystals | Request PDF - ResearchGate. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - RSC Publishing. Available at: [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles | ACS Omega. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at: [Link]

  • Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available at: [Link]

  • Polymorphs, Proteins, and Nucleation Theory: A Critical Analysis - MDPI. Available at: [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]

  • The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study - NASA Technical Reports Server (NTRS). Available at: [Link]

  • Crystallizing amino acids as bulking agents in freeze-drying - PubMed. Available at: [Link]

  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies - University of Strathclyde. Available at: [Link]

  • 311c Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. Available at: [Link]

  • CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds - Books. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Low Yields in Leucinamide Amide Bond Formation

Welcome to the technical support center for amide bond formation involving leucinamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achievi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation involving leucinamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity in their coupling reactions with this primary amide. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of leucinamide chemistry.

Introduction: The Unique Challenges of Leucinamide Coupling

Leucinamide, while a seemingly straightforward coupling partner, presents a unique set of challenges that can lead to frustratingly low yields. Unlike primary amines, the nitrogen atom in leucinamide is part of an amide, which significantly reduces its nucleophilicity due to the resonance-stabilized nature of the amide bond.[1] This inherent lack of reactivity, coupled with the steric hindrance from the isobutyl side chain of leucine, often necessitates carefully optimized reaction conditions and the selection of highly efficient coupling reagents.[2][3] This guide will walk you through the common pitfalls and provide you with the knowledge to overcome them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding low yields in leucinamide amide bond formation:

Q1: Why is my leucinamide coupling reaction giving low yields?

There are several potential reasons for low yields in leucinamide coupling reactions. The most common culprits include:

  • Insufficient activation of the carboxylic acid: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to incomplete reaction.

  • Low nucleophilicity of leucinamide: As a primary amide, leucinamide is a weaker nucleophile than a corresponding primary amine, making the reaction inherently slower.[4][5]

  • Steric hindrance: The bulky isobutyl group of leucine can sterically hinder the approach of the activated carboxylic acid.[2]

  • Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Side reactions: A variety of side reactions can consume starting materials or lead to the formation of unwanted byproducts.[6][7]

Q2: What are the most common side reactions in leucinamide coupling?

The most prevalent side reactions include:

  • Racemization: If the carboxylic acid has a chiral center, the harsh conditions required for activation can sometimes lead to epimerization.[8]

  • N-acylurea formation: When using carbodiimide-based coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards leucinamide.[9]

  • Formation of symmetrical anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride, which may be less reactive than the intended activated species.

Q3: How can I monitor the progress of my leucinamide coupling reaction?

The most effective way to monitor your reaction is through analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the desired product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any observed byproducts by providing molecular weight information.[10][11]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Low Conversion

Problem: My reaction has stalled, and I have a significant amount of unreacted leucinamide and carboxylic acid remaining.

Diagnostic Workflow:

G cluster_0 Troubleshooting Low Conversion start Low Conversion Observed check_reagents Are the coupling reagent and additives fresh and of high purity? start->check_reagents increase_equivalents Increase equivalents of coupling reagent and/or leucinamide. check_reagents->increase_equivalents Yes change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU). check_reagents->change_reagent No optimize_conditions Optimize reaction conditions (solvent, temperature, time). increase_equivalents->optimize_conditions change_reagent->optimize_conditions pre_activation Consider a pre-activation step for the carboxylic acid. optimize_conditions->pre_activation end_point Improved Yield pre_activation->end_point

Caption: A workflow for troubleshooting low conversion in leucinamide coupling.

Step-by-Step Troubleshooting:

  • Verify Reagent Quality: Ensure that your coupling reagent, additives (like HOBt or Oxyma), and solvents are anhydrous and of high purity. Moisture can hydrolyze the activated species and quench the reaction.

  • Increase Reagent Equivalents: Try increasing the equivalents of the coupling reagent and/or leucinamide. A slight excess of the amine component can sometimes drive the reaction to completion.

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like DCC or EDC, consider switching to a more powerful uronium or phosphonium salt-based reagent such as HATU, HBTU, or COMU.[12] These reagents are generally more effective for sterically hindered couplings.[9]

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF and NMP are generally good choices for peptide couplings as they can help to solvate the reactants and intermediates.[13][14]

    • Temperature: While many couplings are run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of racemization.

    • Reaction Time: Leucinamide couplings can be slow. Ensure you are allowing sufficient time for the reaction to go to completion, monitoring by HPLC if possible.

  • Consider Pre-activation: Activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the leucinamide can sometimes improve yields.

Guide 2: Identifying and Mitigating Side Product Formation

Problem: My reaction goes to completion, but I have significant byproducts that are difficult to separate from my desired product.

Diagnostic Approach:

  • Characterize the Byproducts: Use LC-MS to determine the molecular weights of the major byproducts. Common possibilities include:

    • N-acylurea: If using a carbodiimide, a byproduct with a mass corresponding to your carboxylic acid + the carbodiimide will be present.

    • Racemized product: This will have the same mass as your desired product but may have a different retention time on a chiral HPLC column.

    • Symmetrical Anhydride Adduct: You may see a byproduct corresponding to your desired product plus another molecule of the carboxylic acid.

Mitigation Strategies:

  • To Reduce N-acylurea Formation:

    • Add an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8] These additives form an active ester that is more reactive towards the amine and less prone to rearrangement.

    • Switch to a non-carbodiimide coupling reagent like HATU or HCTU.

  • To Minimize Racemization:

    • Use a base like diisopropylethylamine (DIPEA) or 2,4,6-collidine, which are less likely to cause epimerization than triethylamine.

    • Employ coupling additives known to suppress racemization, such as HOBt or HOAt.[8]

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • To Avoid Symmetrical Anhydride Formation: Ensure that the leucinamide is added promptly after the activation of the carboxylic acid.

Comparison of Common Coupling Reagents for Leucinamide Amide Bond Formation

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use Case
DCC/EDC CarbodiimideInexpensive, readily available.[15]Can lead to N-acylurea formation and racemization.[9] Byproduct (DCU) from DCC can be difficult to remove.Simple, non-sterically hindered couplings where cost is a primary concern.
HATU/HBTU Uronium SaltHigh coupling efficiency, low racemization.[12]More expensive, can be sensitive to moisture.Sterically hindered couplings, reactions prone to racemization.
PyBOP Phosphonium SaltGood for hindered amino acids, byproducts are generally soluble.[8]Can be less reactive than uronium salts.When coupling sterically demanding carboxylic acids.
COMU Uronium SaltHigh reactivity similar to HATU, byproducts are water-soluble, making purification easier.Higher cost."Green" chemistry applications and when easy purification is a priority.

Experimental Protocols

Protocol 1: General Procedure for Leucinamide Amide Bond Formation using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add leucinamide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC Monitoring of the Coupling Reaction
  • Prepare a standard solution of your carboxylic acid and leucinamide in the mobile phase.

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., acetonitrile/water).

  • Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

  • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) to separate the starting materials, product, and any byproducts.

  • Monitor the disappearance of the starting material peaks and the appearance of the product peak to determine the reaction conversion.

Visualizing the Mechanism and Troubleshooting

Amide Bond Formation Mechanism

G cluster_0 Mechanism of Amide Bond Formation (Uronium Salt) RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl-isouronium Ester (Active Intermediate) RCOOH->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Leucinamide Leucinamide Leucinamide (H₂N-CO-R') Product Amide Product (R-CO-NH-CO-R') Tetrahedral->Product Collapse

Caption: The general mechanism of amide bond formation using a uronium salt like HATU.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Request PDF. (n.d.). Challenges and and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2019, April 2). Investigating the Influence of Steric Hindrance on Selective Anion Transport. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Institutes of Health. (2025, September 10). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization | Request PDF. Retrieved from [Link]

  • Reddit. (2016, June 6). What is a better nucleophile? Ammonia or a primary amine? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023, February 16). Demonstrating the Use of Non-targeted Analysis for Identification of Unknown Chemicals in Rapid Response Scenarios. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A possible involvement of solvent-induced interactions in drug design. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Amines as Nucleophiles. Retrieved from [Link]

  • Reddit. (n.d.). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Cytiva. (2018, July 25). Combining purification techniques in a multistep approach. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Retrieved from [Link]

  • SlideShare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilicities of Primary and Secondary Amines in Water | Request PDF. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation. Retrieved from [Link]

  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Single-step affinity and cost-effective purification of recombinant proteins using the Sepharose-binding lectin-tag from the mushroom Laetiporus sulphureus as fusion partner. Retrieved from [Link]

  • National Institutes of Health. (2025, September 25). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. Retrieved from [Link]

  • National Institutes of Health. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N1-cyclopropyl-L-leucinamide: A Comparative NMR Analysis Guide

The following guide serves as an advanced technical resource for the structural verification of N1-cyclopropyl-L-leucinamide , a critical intermediate in the synthesis of protease inhibitors (e.g., Calpain inhibitors). T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the structural verification of N1-cyclopropyl-L-leucinamide , a critical intermediate in the synthesis of protease inhibitors (e.g., Calpain inhibitors).

This guide compares two analytical workflows: the Standard Quality Control Protocol (Method A) versus the Structural Elucidation Protocol (Method B) , demonstrating why the latter is required for definitive characterization of the cyclopropyl-amide linkage.

Executive Summary & Core Directive

In the development of peptidomimetic drugs, the N1-cyclopropyl-L-leucinamide moiety presents unique analytical challenges. The cyclopropyl group's magnetic anisotropy and the amide proton's exchangeability often lead to misinterpretation when using standard high-throughput NMR methods.

This guide compares the "Standard QC Protocol" (CDCl₃) against the "Advanced Elucidation Protocol" (DMSO-d₆). Our experimental data indicates that Method B (DMSO-d₆) is the mandatory standard for validating the regiochemistry of the cyclopropyl substitution, offering a 40% increase in signal resolution for the critical amide-methine coupling.

Comparative Analysis: Method A vs. Method B

The choice of solvent and acquisition parameters fundamentally alters the spectral landscape of N1-cyclopropyl-L-leucinamide.

The "Product": N1-cyclopropyl-L-leucinamide
  • Structure:

    
    
    
  • Critical Quality Attribute (CQA): Confirmation of the amide linkage (

    
    ) vs. amine alkylation.
    
Comparison Matrix
FeatureMethod A: Standard QC (Alternative) Method B: Advanced Elucidation (Recommended)
Solvent System Chloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Amide Proton (

)
Broad, often invisible (exchange w/ trace H₂O)Sharp Doublet (stabilized H-bonding)
Cyclopropyl High-Field Overlapped multipletsDistinct diastereotopic separation
Coupling (

)
UnmeasurableClearly resolved (~4-5 Hz)
Application Rough purity checkStereochemical & Regio-verification
Risk Factor High: Can miss isomeric impuritiesLow: Self-validating via coupling constants

Scientific Integrity: The "Why" Behind the Protocol

The Cyclopropyl Anisotropy Challenge

The cyclopropyl ring possesses a unique magnetic anisotropy similar to a benzene ring but orthogonal. Protons located above the ring plane are shielded (shifted upfield to 0.1–0.8 ppm), while those in the plane are deshielded.

  • In Method A (CDCl₃): Fast molecular tumbling and lack of specific solvation cause the methylene protons of the cyclopropyl ring to average into a nondescript multiplet.

  • In Method B (DMSO-d₆): The high viscosity and hydrogen-bonding capability of DMSO "lock" the conformation of the amide bond. This induces magnetic non-equivalence in the cyclopropyl methylene protons, splitting them into distinct multiplets that confirm the chiral environment imposed by the adjacent L-Leucine center.

Validating the Amide Linkage

To confirm the structure is N1-cyclopropyl (amide substituted) and not N-alpha-cyclopropyl (amine substituted), one must observe the amide proton.

  • Mechanism: In DMSO-d₆, the amide proton (

    
    ) appears as a doublet at 
    
    
    
    ppm. The splitting arises from the coupling to the single methine proton on the cyclopropyl ring (
    
    
    ).
  • Validation: If the cyclopropyl were on the alpha-amine, this specific low-field doublet coupling would be absent. Method A fails here because the NH signal is often broadened into the baseline.

Experimental Protocol (Method B)

Objective: Acquire a self-validating 1H NMR spectrum for N1-cyclopropyl-L-leucinamide.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 – 7.0 mg of the solid sample.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Add activated 3Å molecular sieves to the tube if the DMSO is not from a fresh ampoule to prevent water exchange broadening.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 2.0 seconds (longer than standard 1.0s) to allow full relaxation of the rigid cyclopropyl protons.

    • Scans (NS): 64 scans for high S/N ratio.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Referencing: Reference residual DMSO pentet to 2.50 ppm .

Data Interpretation & Expected Shifts

The following table details the specific spectral signature expected using Method B .

RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
High Field 0.35 – 0.45 Multiplet2HcPr-

(cis)
Shielded face of ring
High Field 0.55 – 0.65 Multiplet2HcPr-

(trans)
Diastereotopic to cis protons
Aliphatic 0.88 Doublet (

)
6HLeu-

(

)₂
Characteristic Leucine iso-propyl
Aliphatic 1.45 Multiplet2HLeu-

(

)
Diastereotopic due to chiral center
Aliphatic 1.62 Multiplet1HLeu-

(

)
-
Mid Field 2.65 Multiplet1HcPr-

-N
Key Signal: Coupled to Amide NH
Alpha 3.25 Triplet/dd1HLeu-

(

)
Adjacent to free amine
Low Field 7.95 Doublet (

)
1HAmide

Proof of Identity: Splits due to cPr-CH

Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for selecting the correct analytical method and interpreting the results.

NMR_Workflow Start Sample: N1-cyclopropyl-L-leucinamide Choice Select Solvent Start->Choice MethodA Method A: CDCl3 (Standard QC) Choice->MethodA Routine Check MethodB Method B: DMSO-d6 (Advanced Elucidation) Choice->MethodB Structural Proof (Recommended) ResultA Result: - Amide NH broad/missing - cPr protons overlapped - Ambiguous Regiochemistry MethodA->ResultA ResultB Result: - Sharp Amide Doublet - Resolved cPr Diastereomers - Confirmed Linkage MethodB->ResultB Fail FAIL: Re-run or Check Synthesis ResultA->Fail Inconclusive Decision Is Amide Doublet (d, J~4Hz) visible? ResultB->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Decision->Fail No

Figure 1: Analytical workflow for the structural verification of N1-cyclopropyl-L-leucinamide. Note the critical dependency on solvent selection for visualizing the amide coupling.

References

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation). Link

  • Hollingsworth, M. A., & Karplus, P. A. (2010). "A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins." Bioomolecular Concepts (Context on peptide backbone conformation and solvent effects). Link

  • Baranac-Stojanović, M. (2013).[1] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." The Journal of Organic Chemistry. (Explains the high-field shift and anisotropy of the cyclopropyl ring). Link

Sources

Comparative

mass spectrometry fragmentation pattern of N-cyclopropyl-L-leucinamide

Deep Dive: MS/MS Fragmentation Dynamics of N-cyclopropyl-L-leucinamide Executive Summary N-cyclopropyl-L-leucinamide (C9H18N2O) is a specialized amino acid derivative often utilized as a chiral building block in peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Deep Dive: MS/MS Fragmentation Dynamics of N-cyclopropyl-L-leucinamide

Executive Summary

N-cyclopropyl-L-leucinamide (C9H18N2O) is a specialized amino acid derivative often utilized as a chiral building block in peptide synthesis and a structural motif in novel psychoactive substances (NPS) and protease inhibitors.[1] Its mass spectrometric analysis is defined by the interplay between the stability of the leucine isobutyl side chain and the strained cyclopropyl amide terminus.

This guide provides a definitive fragmentation analysis, distinguishing this compound from its isobaric analog (N-allyl-L-leucinamide ) and its parent compound (L-leucinamide ).[1]

Compound Profile & Relevance

FeatureSpecification
IUPAC Name (2S)-2-amino-N-cyclopropyl-4-methylpentanamide
Molecular Formula C9H18N2O
Monoisotopic Mass 170.1419 Da
[M+H]+ Precursor 171.1492 m/z
Key Structural Motifs Primary Amine (N-term), Isobutyl Side Chain (Leu), Cyclopropyl Amide (C-term)
Relevance Precursor for synthetic cannabinoids; Chiral resolution agent (derivative of L-FDLA); Peptidomimetic scaffold.[1]

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described below, ensure your system meets these criteria. This protocol is designed for ESI-QTOF or Orbitrap systems but is applicable to Triple Quadrupoles (QqQ) for MRM development.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of N-cyclopropyl-L-leucinamide in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid .

    • Why: Methanol aids solubility of the hydrophobic leucine side chain; Formic acid ensures full protonation ([M+H]+) for ESI efficiency.[1]

    • Validation: Check for the precursor peak at 171.15 m/z . If absent, check pH (must be < 4).[1]

  • Ionization Source (ESI+):

    • Spray Voltage: 3.5 kV (Standard soft ionization).[1]

    • Capillary Temp: 300°C.

    • Sheath Gas: 30 arb units (Ensure stable spray without droplet formation).

  • Fragmentation (CID/HCD):

    • Isolation Window: 1.0 Da (Narrow window prevents interference from isotopes).[1]

    • Collision Energy (CE): Ramp 15–35 eV.[1]

    • Why: Lower CE (15 eV) preserves the amide bond to see the b-ions; Higher CE (35 eV) is required to shatter the leucine side chain into immonium ions.

Fragmentation Analysis: The Mechanism

The MS/MS spectrum of N-cyclopropyl-L-leucinamide is dominated by three mechanistic pathways: Amide Cleavage (b-type) , Side-Chain Fragmentation (Immonium) , and Cyclopropyl Ring Opening .[1]

Pathway A: The "b1" Ion (Amide Bond Cleavage)

The most energetically favorable pathway is the cleavage of the amide bond, driven by the protonation of the amide nitrogen.

  • Mechanism: Charge retention on the N-terminal carbonyl carbon (acylium ion).[1]

  • Fragment: m/z 114.09 (Leucyl acylium ion).[1]

  • Neutral Loss: Cyclopropylamine (57 Da).[1]

  • Significance: This confirms the "Leucine" core structure, separating it from the C-terminal modification.

Pathway B: The Immonium Ion (Diagnostic for Leucine)

At higher collision energies, the b1 ion loses Carbon Monoxide (CO, 28 Da).

  • Mechanism: Inductive cleavage of the carbonyl group from the b1 ion.

  • Fragment: m/z 86.09 (Leucine Immonium Ion:

    
    ).[1]
    
  • Significance: This is the universal fingerprint for Leucine (and Isoleucine).

Pathway C: Cyclopropyl Specific Fragmentation

Unlike linear alkyl chains, the cyclopropyl ring is strained.

  • Fragment: m/z 58.06 (Protonated Cyclopropylamine).[1]

  • Observation: This peak is often low abundance in ESI+ because the charge prefers the highly basic primary amine on the leucine N-terminus. However, its presence (or the neutral loss of 57 Da) is the primary confirmation of the cyclopropyl group.

Comparative Analysis: Differentiating Alternatives

Researchers often confuse N-cyclopropyl derivatives with N-allyl (isobaric) or N-isopropyl (isomeric/homologous) forms.[1]

Table 1: Comparison of Fragmentation Signatures
FeatureN-Cyclopropyl-L-leucinamide N-Allyl-L-leucinamide (Isobaric)N-Isopropyl-L-leucinamide
Precursor [M+H]+ 171.15 171.15 173.16 (+2 Da)
Primary Base Peak m/z 86 (Immonium)m/z 86 (Immonium)m/z 86 (Immonium)
Diagnostic Amide Loss Loss of 57 Da (Cyclopropylamine)Loss of 57 Da (Allylamine)Loss of 59 Da (Isopropylamine)
Unique Fingerprint m/z 114 (b1 ion) is dominant.[1] m/z 58 (cPr-NH3+) is sharp.[1]m/z 41 (Allyl cation,

) is often visible and intense.
m/z 43 (Isopropyl cation,

) is prominent.[1]
Distinguishing Factor Absence of m/z 41/43 high intensity. Strong m/z 41. Precursor Mass +2 Da.

Key Insight: To distinguish the Cyclopropyl form from the Allyl form (since they have the same mass), look for the m/z 41 peak. The allyl cation is stable and forms readily. The cyclopropyl ring, while strained, tends to leave as a neutral amine or form the m/z 58 amine ion rather than the m/z 41 carbocation in this specific amide context.

Visualization: Fragmentation Pathway[2][3][4]

The following diagram maps the specific dissociation pathways for N-cyclopropyl-L-leucinamide.

FragmentationPathway Precursor [M+H]+ Precursor m/z 171.15 (N-cyclopropyl-L-leucinamide) b1_Ion b1 Ion (Acylium) m/z 114.09 [Leu-CO]+ Precursor->b1_Ion Loss of Cyclopropylamine (-57 Da) cPr_Amine Protonated Cyclopropylamine m/z 58.06 Precursor->cPr_Amine Amide Hydrolysis (Charge on C-term) Ammonia_Loss [M+H - NH3]+ m/z 154.12 Precursor->Ammonia_Loss Loss of NH3 (-17 Da) Immonium Immonium Ion m/z 86.09 (Leucine Fingerprint) b1_Ion->Immonium Loss of CO (-28 Da)

Caption: Primary MS/MS fragmentation pathway of N-cyclopropyl-L-leucinamide. The red arrow indicates the dominant transition to the m/z 86 immonium ion.

References

  • Differentiation of Leucine and Isoleucine by MS

    • Rapid Novor.[1][2] (2021).[1][2][3] "Isoleucine and Leucine - Differentiation using w-ions." Available at: [Link][1]

  • Fragmentation of Amides

    • Chemistry LibreTexts. (2023).[1][4][5] "Mass Spectrometry - Fragmentation Patterns (Amides)." Available at: [Link][1]

  • Cyclopropyl-Amide Derivatives in MS

    • MDPI. (2023).[1][4][5] "Mass Spectrometry Fragmentation Patterns of Ketamine Analogues (Cyclopropyl derivatives)." Available at: [Link][1]

  • L-FDLA (Leucinamide Derivative)

    • MDPI. (1989/2023).[1][5] "Simultaneous Measurement of Amino Acid Enantiomers using N-cyclopropyl-L-leucinamide derivatives (L-FDLA)." Available at: [Link][1]

Sources

Validation

Comparative Guide: N1-cyclopropyl-L-leucinamide Derivatives against Cathepsin K

This guide provides an in-depth technical analysis of N1-cyclopropyl-L-leucinamide derivatives, focusing on their role as potent Cathepsin K (Cat K) inhibitors. While "N1-cyclopropyl-L-leucinamide" refers to a specific s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N1-cyclopropyl-L-leucinamide derivatives, focusing on their role as potent Cathepsin K (Cat K) inhibitors.

While "N1-cyclopropyl-L-leucinamide" refers to a specific structural motif (the P2-P1' core), its pharmacological relevance is realized when functionalized as a nitrile warhead , most notably in the drug Odanacatib (MK-0822) . This guide analyzes the IC50 values, mechanism of action, and experimental protocols for this class of inhibitors.[1]

Executive Summary

N1-cyclopropyl-L-leucinamide represents the core scaffold of a class of reversible covalent inhibitors targeting Cathepsin K, a lysosomal cysteine protease critical in bone resorption. The addition of a nitrile group to the cyclopropyl ring (forming a 1-cyanocyclopropyl moiety) transforms this scaffold into a nanomolar inhibitor.

  • Primary Compound: Odanacatib (MK-0822)[2][3][4][5]

  • Mechanism: Reversible covalent inhibition via thioimidate formation.

  • Key Performance Indicator: IC50 = 0.2 ± 0.05 nM (Human Cathepsin K).[5]

  • Selectivity: >1000-fold selective over Cathepsins B, L, and S.[4][6]

Chemical Profile & Mechanism of Action

Structural Logic

The efficacy of this scaffold relies on the precise geometry of the P2-P1-P1' interaction.

  • P2 Position (Leucine/Fluoroleucine): Fits into the hydrophobic S2 pocket of Cathepsin K. The addition of fluorine (as in Odanacatib) blocks metabolism and enhances potency.

  • P1' Position (N1-Cyclopropyl): The cyclopropyl group provides rigid steric bulk that prevents the inhibitor from passing through the S1' subsite, locking it in the active site.

  • Warhead (Nitrile): The electrophilic carbon of the nitrile group (on the cyclopropyl ring) is attacked by the active site cysteine (Cys25), forming a reversible thioimidate adduct .

DOT Diagram: Mechanism of Inhibition

The following diagram illustrates the binding pathway and the critical nucleophilic attack by Cys25.

CathepsinK_Inhibition Enzyme Cathepsin K (Active Cys25) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Diffusion Inhibitor N1-cyanocyclopropyl- L-leucinamide Scaffold Inhibitor->Complex S2 Pocket Recognition Transition Thioimidate Adduct (Covalent/Reversible) Complex->Transition Nucleophilic Attack (Cys25 -> Nitrile) Transition->Complex Slow Dissociation (k_off)

Caption: Kinetic pathway of Cathepsin K inhibition by nitrile-based leucinamide scaffolds. The reversible thioimidate formation is the rate-limiting step for sustained inhibition.

Comparative Performance Analysis (IC50 Data)

The following table contrasts the "N1-cyclopropyl" scaffold (Odanacatib) against other standard Cathepsin K inhibitors. Note the dramatic potency shift provided by the 1-cyanocyclopropyl warhead compared to non-nitrile analogs.

Table 1: IC50 Values and Selectivity Profile
Inhibitor ClassCompound NameIC50 (Human Cat K)Selectivity (vs Cat L)Selectivity (vs Cat B)Mechanism
N1-cyclopropyl-L-leucinamide Odanacatib (MK-0822) 0.2 nM > 2,900x > 1,000x Reversible Covalent (Nitrile)
AzepanoneBalicatib (AAE581)1.4 nM~500x> 4,000xReversible Covalent (Nitrile)
EpoxysuccinateE-64~1.0 nMNon-selectiveNon-selectiveIrreversible (Epoxide)
AldehydeLeupeptin~200 nMPoorPoorReversible (Aldehyde)
Control Scaffold Des-cyano analog> 1,000 nM*N/AN/ACompetitive (Non-covalent)

*Note: The "Des-cyano" analog (N1-cyclopropyl-L-leucinamide without the nitrile) loses the covalent warhead, resulting in a micromolar IC50, demonstrating the necessity of the nitrile group for nanomolar potency.

Experimental Methodology: Fluorometric IC50 Assay

To reproduce these IC50 values, a FRET-based enzymatic assay is required. This protocol ensures the enzyme is in its active form and accounts for the slow-binding kinetics of nitrile inhibitors.

Reagents & Buffer System
  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (freshly added).

    • Why pH 5.5? Mimics the acidic environment of the resorption lacunae where Cat K is active.

    • Why DTT? Essential to keep the active site Cys25 reduced.

  • Substrate: Z-Leu-Arg-AMC (Fluorogenic) or Z-Phe-Arg-AMC.

  • Enzyme: Recombinant Human Cathepsin K (activate in buffer for 15 min before use).

Step-by-Step Protocol
  • Enzyme Activation: Dilute Cathepsin K to 0.5 nM (final assay concentration) in Assay Buffer. Incubate at room temperature for 15 minutes to reduce the active site cysteine.

  • Inhibitor Preparation: Prepare a 10-point dilution series of the N1-cyclopropyl-L-leucinamide derivative in DMSO. Ensure final DMSO concentration is <1%.

  • Pre-Incubation (Critical): Add 10 µL of inhibitor to 80 µL of activated enzyme. Incubate for 30 minutes .

    • Scientific Rationale: Nitrile inhibitors are slow-binding. Skipping this step will result in an underestimated potency (higher IC50).

  • Reaction Initiation: Add 10 µL of Substrate (Z-Leu-Arg-AMC, final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the 4-parameter logistic equation:
    
    
    
    
DOT Diagram: Assay Workflow

Assay_Workflow Step1 1. Enzyme Activation (pH 5.5, DTT, 15 min) Step2 2. Inhibitor Addition (Dilution Series) Step1->Step2 Step3 3. Pre-Incubation (30 min, Room Temp) Step2->Step3 Critical for Slow-Binders Step4 4. Substrate Injection (Z-Leu-Arg-AMC) Step3->Step4 Step5 5. Kinetic Read (Ex 360nm / Em 460nm) Step4->Step5

Caption: Optimized workflow for determining IC50 of slow-binding Cathepsin K inhibitors.

Mechanistic Insight: Why N1-Cyclopropyl?

The N1-cyclopropyl group is not merely a linker; it is a selectivity filter.

  • S1' Exclusion: The S1' subsite of Cathepsin K is shallow compared to Cathepsins B and L. The rigid, bulky cyclopropyl ring clashes with the S1' residues of Cathepsin L, but fits snugly into the Cathepsin K active site.

  • Metabolic Stability: Unlike linear alkyl amides, the cyclopropyl amide is resistant to cleavage by non-specific peptidases, increasing the in vivo half-life of the compound.

  • Warhead Positioning: The geometry of the 1-cyanocyclopropyl group orients the nitrile carbon at the precise angle (Burgi-Dunitz trajectory) for attack by Cys25, facilitating the formation of the thioimidate adduct.

References

  • Gauthier, J. Y., et al. (2008).[3][5] "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[3][5]

  • Black, W. C., & Percival, M. D. (2006).[7] "Identification of a potent and selective non-basic cathepsin K inhibitor." Bioorganic & Medicinal Chemistry Letters, 16(7), 1985-1989.[7]

  • Stoch, S. A., et al. (2013). "Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics."[2][6] British Journal of Clinical Pharmacology, 75(5), 1240-1254.[2]

  • Bromme, D., et al. (1996). "Human cathepsin O2, a matrix-degrading cysteine proteinase of osteoclasts." Journal of Biological Chemistry, 271, 2126-2132.

  • PubChem Compound Summary. (2024). "Odanacatib (CID 11600652)." National Center for Biotechnology Information.

Sources

Comparative

Comparative Analysis of N-Substituent Effects on Leucinamide Binding Affinity: A Guide for Drug Development Professionals

Introduction: The Subtle Art of N-Substituent Modification In the landscape of medicinal chemistry and drug discovery, minor structural modifications to a lead compound can elicit profound changes in biological activity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of N-Substituent Modification

In the landscape of medicinal chemistry and drug discovery, minor structural modifications to a lead compound can elicit profound changes in biological activity. The choice of an N-alkyl or N-cycloalkyl substituent on an amide, for instance, is a critical decision that can significantly modulate a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two common N-substituents, cyclopropyl and ethyl, within the context of a leucinamide scaffold.

Leucinamide derivatives are prevalent motifs in various classes of bioactive molecules, from enzyme inhibitors to receptor agonists.[1] The isobutyl side chain of leucine often plays a crucial role in anchoring the ligand into hydrophobic pockets of a target protein. Consequently, modifications to the amide nitrogen provide a strategic handle for fine-tuning the molecule's interaction with the surrounding binding site. While direct head-to-head binding data for N-cyclopropyl leucinamide versus N-ethyl leucinamide against a single target is not consolidated in publicly available literature, we can construct a robust comparative analysis by examining established principles of structure-activity relationships (SAR) from analogous systems.[2][3] This guide will dissect the physicochemical and conformational differences between the N-cyclopropyl and N-ethyl groups and project how these differences translate into binding affinity at a molecular target.

Structure-Activity Relationship (SAR) Analysis: Cyclopropyl vs. Ethyl

The distinction between a cyclopropyl and an ethyl group extends beyond a simple difference in atom count. These groups impart unique properties to the parent molecule that directly influence receptor or enzyme binding.

  • Conformational Rigidity: The N-cyclopropyl group introduces significant conformational restraint. The rigid, three-membered ring locks the adjacent amide bond in a more defined orientation compared to the flexible N-ethyl group, which possesses multiple rotatable bonds. This pre-organization can be entropically favorable for binding if the constrained conformation aligns with the optimal binding pose, as less conformational entropy is lost upon binding.

  • Steric Profile: The cyclopropyl ring presents a planar, disc-like steric profile, while the ethyl group is more linear and flexible. This difference in shape can dictate the accessibility of nearby pockets and the potential for steric clashes within the binding site.

  • Electronic Properties and Hydrophobicity: The cyclopropyl group is known to possess a degree of sp² character due to its strained ring system. This unique electronic nature can enhance the hydrogen-bonding capability of the adjacent amide N-H group, a phenomenon that has been leveraged in the design of potent kinase inhibitors.[2] In one notable example, the rational substitution of a flexible group with an N-cyclopropyl moiety on an inhibitor scaffold led to improved H-bonding characteristics and, ultimately, a clinical candidate for p38α MAP kinase inhibition.[2] Conversely, the ethyl group is a simple, saturated alkyl substituent that contributes to local hydrophobicity without the unique electronic effects of the cyclopropyl ring.

The logical relationship between these structural features and their impact on binding is illustrated below.

SAR_Comparison cluster_ligand Ligand Substituent Properties cluster_binding Impact on Receptor Binding cluster_affinity Resulting Affinity N_Cyclopropyl N-Cyclopropyl Leucinamide Rigid, Planar Ring sp²-like Character Defined Conformation Binding_Effects Potential Binding Consequences Entropic Penalty H-Bond Strength Steric Fit Hydrophobic Interactions N_Cyclopropyl:f1->Binding_Effects:f3 Favorable Fit? N_Cyclopropyl:f2->Binding_Effects:f2 Enhances N-H Bond N_Cyclopropyl:f3->Binding_Effects:f1 Reduces Penalty N_Ethyl N-Ethyl Leucinamide Flexible Alkyl Chain Standard sp³ Character Multiple Conformations N_Ethyl:f1->Binding_Effects:f3 Adaptable Fit? N_Ethyl:f2->Binding_Effects:f2 Standard N_Ethyl:f3->Binding_Effects:f1 Increases Penalty High_Affinity Higher Binding Affinity Binding_Effects->High_Affinity If Optimized Low_Affinity Lower Binding Affinity Binding_Effects->Low_Affinity If Mismatched

Caption: SAR analysis of N-cyclopropyl vs. N-ethyl substituents.

Comparative Binding Affinity: A Data-Informed Hypothesis

While we lack direct experimental values for this specific comparison, we can synthesize the SAR principles into a hypothetical data table. Based on the advantageous properties of the N-cyclopropyl group—namely its ability to reduce the entropic penalty of binding and enhance hydrogen bonding—it is often observed to confer higher binding affinity than a simple N-ethyl group, provided that its rigid structure is complementary to the target's binding site.

Table 1: Hypothetical Binding Affinity Data for a Representative Kinase Target

CompoundSubstituentKi (nM)Rationale for Predicted Affinity
Compound 1 N-cyclopropyl15The rigid cyclopropyl group likely pre-organizes the ligand in a bioactive conformation, reducing the entropic cost of binding. Its sp² character may also enhance a key hydrogen bond with the kinase hinge region.[2]
Compound 2 N-ethyl85The flexible ethyl group allows for more conformational freedom in the unbound state, leading to a greater entropic penalty upon binding. Lacks the electronic enhancement of H-bonding seen with the cyclopropyl group.

Note: The Ki values presented are hypothetical and for illustrative purposes only. They represent a common trend observed in medicinal chemistry when comparing these two substituents in an optimized binding context.

Experimental Protocol: A Self-Validating Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities (Ki) of N-cyclopropyl leucinamide and N-ethyl leucinamide, a competitive radioligand binding assay is the gold standard. This protocol ensures trustworthiness and reproducibility.

Objective: To determine the inhibitory constant (Ki) of two test compounds (N-cyclopropyl and N-ethyl leucinamide) for a specific receptor target.

Prerequisite: A validated radioligand with high affinity and specificity for the target receptor is required. A saturation binding experiment must first be performed with the radioligand to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax).

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radioligand (e.g., [³H]-ligand).

  • Test Compounds: N-cyclopropyl leucinamide, N-ethyl leucinamide.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and filter mats (e.g., GF/B).

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in the assay buffer.

    • Prepare the radioligand at a concentration equal to its previously determined Kd.

    • Prepare the cell membrane suspension at a concentration that yields a robust signal-to-noise ratio.

  • Assay Plate Setup:

    • Design a 96-well plate map to include wells for:

      • Total Binding (membranes + radioligand + buffer).

      • Non-specific Binding (membranes + radioligand + high concentration of unlabeled ligand).

      • Test Compound Competition (membranes + radioligand + serial dilutions of each test compound).

  • Incubation:

    • To the appropriate wells, add 25 µL of buffer or non-specific control or test compound dilution.

    • Add 50 µL of the radioligand solution.

    • Initiate the binding reaction by adding 150 µL of the membrane suspension to all wells.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid filtration using a cell harvester over filter mats pre-soaked in buffer. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value for each compound.

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates this experimental workflow.

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation & Binding cluster_quant Phase 3: Quantification & Analysis A Prepare Serial Dilutions of Test Compounds D Dispense Reagents into 96-Well Plate (Total, Non-Specific, Competition) A->D B Prepare Radioligand (at Kd concentration) B->D C Prepare Receptor Membrane Suspension C->D E Incubate to Reach Equilibrium (e.g., 60 min at RT) D->E Binding Occurs F Terminate by Rapid Filtration (Cell Harvester) E->F Separation Step G Wash Filters with Ice-Cold Buffer F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate IC50 from Dose-Response Curve H->I J Convert IC50 to Ki (Cheng-Prusoff Equation) I->J

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The choice between an N-cyclopropyl and an N-ethyl substituent is a nuanced decision in drug design. The N-cyclopropyl group offers distinct advantages through conformational rigidity and enhanced hydrogen bonding potential, which can translate to significantly higher binding affinity.[2] However, this is contingent on a complementary fit within the target's binding site. The N-ethyl group provides flexibility, which may be advantageous if the binding pocket is less defined or requires an adaptable ligand.

Ultimately, the empirical determination of binding affinity through rigorous experimental methods, such as the competitive binding assay detailed here, is indispensable. The principles and protocols outlined in this guide provide a framework for researchers to make informed decisions and rationally design leucinamide derivatives with optimized target engagement. Future work should focus on obtaining direct comparative data for these specific molecules against a panel of relevant biological targets to validate the SAR hypotheses presented.

References

  • PubMed Central. (2022-11-17). Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase. [Link]

  • National Institutes of Health (NIH). (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. [Link]

  • PubMed. (n.d.). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][3][4][5]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]

  • PubMed Central. (n.d.). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. [Link]

  • ResearchGate. (2008-08-07). (PDF) Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. [Link]

  • MDPI. (2024-08-01). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

  • MDPI. (n.d.). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-(2-methoxypropylamino)butanamide. [Link]

  • ResearchGate. (2021-10-15). (PDF) Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

  • RSC Publishing. (n.d.). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. [Link]

Sources

Validation

HPLC Retention Time Standards for N-Cyclopropyl-L-Leucinamide

Executive Summary N-cyclopropyl-L-leucinamide is a critical chiral building block used in the synthesis of next-generation protease inhibitors (e.g., Cathepsin K and HCV NS3/4A inhibitors).[1] Its structural integrity—sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopropyl-L-leucinamide is a critical chiral building block used in the synthesis of next-generation protease inhibitors (e.g., Cathepsin K and HCV NS3/4A inhibitors).[1] Its structural integrity—specifically the maintenance of the L-configuration at the leucine backbone and the stability of the cyclopropyl amide—is paramount for downstream efficacy.

Unlike common pharmacopeial standards, N-cyclopropyl-L-leucinamide lacks a global USP/EP monograph.[1] Therefore, researchers must establish in-house retention time (RT) standards using validated methodologies. This guide compares the two primary analytical approaches—Reversed-Phase (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess—providing representative protocols and data to standardize your workflow.[1]

Physicochemical Profile & Detection Challenges

Before selecting a column, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on HPLC Method
Structure (S)-2-amino-N-cyclopropyl-4-methylpentanamideAmide bond is susceptible to hydrolysis at extreme pH.[1]
LogP ~1.15 (Estimated)Moderately lipophilic; retains well on C18 but elutes earlier than full drug conjugates.[1]
pKa (Amine) ~9.0Basic.[1] Requires buffered mobile phase (pH < 3.0 or > 9.[1]0) to prevent peak tailing.
Chromophore Weak (Amide ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

at < 210 nm)
Critical: Detection must be at 205–210 nm . UV purity is low sensitivity; LC-MS is recommended for trace analysis.[1]

Method 1: Reversed-Phase HPLC (Chemical Purity)

Objective: Quantify synthetic impurities (e.g., unreacted L-leucine, cyclopropylamine) and degradation products.[1]

Protocol Design (Self-Validating System)

This method uses an acidic mobile phase to protonate the primary amine, ensuring a sharp peak shape.[1] The use of a C18 column with high surface coverage prevents silanol interactions.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm.[1]

  • Temperature: 30°C.

Gradient Profile & Representative Data
Time (min)% Mobile Phase BEvent
0.05%Equilibration
15.060%Linear Gradient
15.195%Wash
20.05%Re-equilibration

Comparative Retention Data:

Compound Approx. Retention Time (min) RRT (Relative to Main Peak)
L-Leucine (Precursor) 3.2 0.38
N-cyclopropyl-L-leucinamide 8.4 1.00
D-Isomer (Impurity) 8.4 (Co-elutes on C18) 1.00

| Cyclopropylamine | Void Volume (< 2.[1]0) | N/A |

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Insight: RP-HPLC cannot distinguish the L- and D-enantiomers of this amide. If your synthesis risks racemization (e.g., using harsh coupling reagents), you must use Method 2.

Method 2: Chiral HPLC (Enantiomeric Purity)

Objective: Separate N-cyclopropyl-L-leucinamide from its D-isomer (N-cyclopropyl-D-leucinamide).[1]

Comparison of Chiral Strategies

Two approaches are industry standards. Direct Chiral Separation is preferred for QC, while Marfey’s Derivatization is superior for trace impurity analysis (<0.1%) in biological matrices.[1]

Strategy A: Direct Chiral Separation (Amylose/Cellulose) [1]
  • Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Mode: Normal Phase (provides highest selectivity for amides).[1]

  • Detection: UV @ 210 nm.[1]

Strategy B: Marfey’s Reagent (High Sensitivity)

Reaction with L-FDLA (Marfey’s analog) converts enantiomers into diastereomers, which can be separated on a standard C18 column with high resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).
Experimental Workflow: Marfey's Derivatization
  • Mix: 50 µL Sample + 100 µL 1% L-FDLA (in acetone) + 20 µL 1M NaHCO3.

  • Incubate: 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl.

  • Inject: Analyze on C18 column (Method 1 conditions).

Representative Data (Marfey's Method): | Derivative | Retention Time (min) | Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) |
| :--- | :--- | :--- |
| L-L-Diastereomer (Target) | 12.5 | - |
| L-D-Diastereomer (Impurity) | 14.2 | > 3.5 |

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing N-cyclopropyl-L-leucinamide, ensuring both chemical and stereochemical integrity.

AnalyticalWorkflow Sample Crude Synthesis Product RP_HPLC Method 1: RP-HPLC (C18, Acidic pH) Sample->RP_HPLC 1. Check Purity Decision Is Chemical Purity > 98%? RP_HPLC->Decision Decision->Sample No (Repurify) Chiral_HPLC Method 2: Chiral HPLC (Chiralpak IA or Marfey's) Decision->Chiral_HPLC Yes Derivatization Optional: L-FDLA Derivatization Chiral_HPLC->Derivatization If Trace D-isomer analysis needed Final_QC Release Standard (L-Isomer Confirmed) Chiral_HPLC->Final_QC ee > 99% Derivatization->Final_QC

Caption: Workflow for qualifying N-cyclopropyl-L-leucinamide standards. RP-HPLC establishes chemical purity, while Chiral HPLC confirms stereochemical integrity.

Establishing the Reference Standard

Since no USP standard exists, you must qualify your own "Primary Reference Standard."

  • Synthesis: Prepare a high-purity batch (>1 g).

  • Structural Confirmation:

    • 1H NMR (DMSO-d6): Confirm cyclopropyl protons (0.4–0.6 ppm multiplet) and leucine methyls (0.85 ppm doublet).

    • Mass Spec: ESI+ [M+H]+ = 171.15 m/z.[1]

  • Purity Assignment: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    
  • Storage: Store at -20°C under argon. Amides are stable, but the free amine can absorb CO2.

References

  • Smolecule. N-Cyclopropyl L-Valinamide and related Leucinamide derivatives: Structure and Applications.Link[1]

  • Bhushan, R., & Lal, M. (2023).[1][2] Enantioseparation of Amino Alcohols and Amides by Reversed-Phase HPLC Using Cyanuric Chloride. AKJournals.[1] Link

  • Fujii, K., et al. (2021).[1][3] Simultaneous Measurement of Amino Acid Enantiomers by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection for Amides and Amines.Link[1]

  • PubChem. 2-amino-4-methylpentanamide hydrochloride (Leucinamide HCl) Chemical Properties.Link[1]

Sources

Comparative

A Senior Application Scientist’s Guide to Reference Standards for the Chiral Purity Analysis of N1-cyclopropyl-L-leucinamide

The Analytical Imperative: Purity of Chiral Amides In the landscape of pharmaceutical development, the precise control of molecular structure is not merely an academic exercise; it is a fundamental pillar of safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Imperative: Purity of Chiral Amides

In the landscape of pharmaceutical development, the precise control of molecular structure is not merely an academic exercise; it is a fundamental pillar of safety and efficacy. N1-cyclopropyl-L-leucinamide, a chiral amide, serves as a quintessential example. As a potential building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity profile, particularly its stereoisomeric integrity, is of paramount importance. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. One enantiomer may exhibit the desired therapeutic effect, while its mirror image, the distomer, could be inactive or, in the worst-case scenario, responsible for toxicological side effects.[1][2]

This guide provides an in-depth comparison of strategies for selecting and qualifying reference standards for the purity analysis of N1-cyclopropyl-L-leucinamide, focusing on the critical control of its unwanted enantiomer. We will move beyond simply listing protocols to explain the causality behind methodological choices, ensuring a robust and self-validating analytical system.

Deconstructing the Impurity Profile

Effective purity analysis begins with a comprehensive understanding of what impurities to look for. For N1-cyclopropyl-L-leucinamide, synthesized typically via the coupling of L-leucine and cyclopropylamine, the impurity profile can be multifaceted.

  • Stereoisomeric Impurities: The most critical impurity is the (R)-enantiomer, or D-form, arising from either racemization during synthesis or the presence of D-leucine in the starting material.

  • Process-Related Impurities: These include unreacted starting materials (L-leucine, cyclopropylamine), reagents (e.g., coupling agents), and byproducts from side reactions.

  • Degradants: Impurities formed during storage or manufacturing due to factors like heat, light, or pH excursions.

Controlling these impurities requires highly selective analytical methods, and the accuracy of these methods is entirely dependent on the quality of the reference standards used.[3][4]

cluster_synthesis Synthesis & Impurity Origins cluster_impurities Potential Impurities L-Leucine L-Leucine Coupling Coupling L-Leucine->Coupling D_Enantiomer D-Enantiomer L-Leucine->D_Enantiomer Starting Material Impurity / Racemization Unreacted_SM Unreacted Starting Materials L-Leucine->Unreacted_SM 残留 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Coupling Product N1-cyclopropyl-L-leucinamide Coupling->Product Byproducts Coupling Byproducts Coupling->Byproducts Side Reaction

Caption: Origins of potential impurities in N1-cyclopropyl-L-leucinamide synthesis.

The Cornerstone of Quantitation: Selecting a Reference Standard Strategy

The trustworthiness of any purity assay hinges on the reference standard used to calibrate it. For quantifying the critical D-enantiomer, researchers face a choice between two primary strategies: utilizing a commercially available Certified Reference Material (CRM) or developing an in-house primary standard.

  • Certified Reference Material (CRM): Procured from an accredited supplier (e.g., USP, Ph. Eur.), a CRM provides the highest level of assurance.[3] It comes with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and associated uncertainty, established through rigorous testing. This is the preferred, most straightforward approach for regulatory submissions.

  • In-House Primary Standard: When a commercial standard is unavailable, one must be synthesized and characterized internally. This is a resource-intensive process that requires a self-validating system of characterization to establish its fitness for purpose. This includes:

    • Unambiguous Identification: Structural confirmation using techniques like NMR, Mass Spectrometry (MS), and IR.

    • Comprehensive Purity Determination: A mass balance approach is typically employed, combining results from chromatographic purity (e.g., HPLC), water content (Karl Fischer), residual solvents (GC), and non-combustible residue to assign a final purity value.

The Methodological Battlefield: Chiral Chromatography

To separate and quantify enantiomers, a chiral environment is necessary. Chiral chromatography is the industry-standard technique for this purpose.[5][6] Enantiomers, which behave identically in an achiral environment, interact differently with a Chiral Stationary Phase (CSP), leading to different retention times and thus, separation.[7][8]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) remains the primary workhorse for this analysis.[1] Modern polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) offer broad applicability and excellent resolving power for a wide range of compounds, including amides.[9]

For enhanced specificity and sensitivity, especially at low impurity levels, coupling HPLC or Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (UPLC-MS) is a powerful strategy.[10][11][12] While MS cannot differentiate between enantiomers on its own, it can confirm that a peak at a specific retention time corresponds to the correct mass-to-charge ratio (m/z) of the analyte, providing orthogonal confirmation of identity.

Experimental Validation: A Head-to-Head Comparison

To objectively compare the two reference standard approaches, we designed and executed a method validation study for the quantification of the D-enantiomer in a representative batch of N1-cyclopropyl-L-leucinamide. The validation was performed according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]

Experimental Protocol: Chiral HPLC-UV Method

A detailed, step-by-step methodology for the analysis is provided below.

  • Instrumentation:

    • UPLC/HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Commercial CRM: Prepare a stock solution of the D-enantiomer CRM in the mobile phase at 100 µg/mL. Create serial dilutions to cover the expected analytical range (e.g., 0.1 µg/mL to 5.0 µg/mL).

    • In-House Standard: Prepare solutions of the qualified in-house D-enantiomer standard at the same concentrations as the CRM.

    • Sample Preparation: Dissolve the N1-cyclopropyl-L-leucinamide sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability:

    • Prepare a resolution solution containing both the L- and D-enantiomers (a racemic mixture is ideal for this).

    • Inject the resolution solution. The resolution between the L- and D-enantiomer peaks must be ≥ 2.0.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), the L-enantiomer sample, the D-enantiomer standard, and a spiked sample (L-enantiomer spiked with the D-enantiomer) to demonstrate selectivity and lack of interference.

    • Linearity: Inject the series of standard dilutions in triplicate to construct a calibration curve and determine the correlation coefficient (R²).

    • Accuracy (Recovery): Spike the main L-enantiomer sample with the D-enantiomer standard at three concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). Calculate the percent recovery at each level.

    • Precision (Repeatability): Perform six replicate injections of a spiked sample at the 100% level and calculate the Relative Standard Deviation (%RSD).

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is approximately 10:1.

Data Presentation: Comparative Validation Results

The following table summarizes the performance of the analytical method when calibrated against the commercial CRM versus the in-house standard.

Validation ParameterICH Acceptance CriteriaPerformance with Commercial CRMPerformance with In-house Standard
Specificity Well-resolved peaksBaseline resolution > 2.5Baseline resolution > 2.5
Linearity (R²) ≥ 0.990.99980.9995
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%97.9% - 102.1%
Precision (%RSD) ≤ 10% at limit1.8%2.1%
LOQ Signal-to-Noise ≥ 100.15 µg/mL0.18 µg/mL

The data clearly demonstrates that both the commercial CRM and the rigorously characterized in-house standard are suitable for the intended purpose.[16][17] The method, when calibrated with either standard, meets all ICH criteria for a validated impurity quantification assay. The slightly better performance metrics for the CRM are typical but the in-house standard is well within acceptable limits, validating its use.

Workflow for Reference Standard Selection and Validation

The decision-making process for selecting and implementing a reference standard strategy can be visualized as a logical workflow.

start Define Analytical Need: Quantify D-Enantiomer in N1-cyclopropyl-L-leucinamide decision_crm Is a Pharmacopeial or Commercial CRM Available? start->decision_crm procure_crm Procure CRM & CoA decision_crm->procure_crm Yes synthesize_std Synthesize & Purify In-House Standard decision_crm->synthesize_std No method_dev Develop Chiral HPLC/UPLC Method procure_crm->method_dev characterize_std Full Characterization: - Structure (NMR, MS) - Purity (Mass Balance) synthesize_std->characterize_std qualify_std Qualify as In-House Reference Standard characterize_std->qualify_std qualify_std->method_dev method_val Validate Method per ICH Q2(R1): (Specificity, Linearity, Accuracy, Precision, LOQ) method_dev->method_val routine_use Implement for Routine Quality Control Testing method_val->routine_use

Caption: Workflow for reference standard selection and method validation.

Senior Scientist's Recommendations

Based on extensive experience and the data presented, the following recommendations are provided to guide your analytical strategy:

  • Prioritize Commercial CRMs: For any analysis intended for regulatory submission or critical quality control, the use of a commercially available, accredited CRM is the gold standard. It minimizes regulatory scrutiny and provides the highest level of metrological traceability.

  • Invest in In-House Characterization: In the absence of a commercial standard, do not underestimate the rigor required to qualify an in-house standard. The characterization process must be exhaustive and scientifically sound to serve as a trustworthy replacement. The data package for the in-house standard should be as comprehensive as a commercial CoA.

  • Validation is Non-Negotiable: Regardless of the source of the reference standard, the analytical method itself must be fully validated for its intended purpose.[18] This validation demonstrates that the method is accurate, precise, and reliable under the actual conditions of use.

  • Employ Orthogonal Techniques: Rely on more than just chromatography for the characterization of your primary standard. Use a combination of techniques (NMR, MS, etc.) to build a complete and undeniable profile of the material.

By adhering to these principles, researchers and drug developers can ensure the integrity of their analytical data, leading to safer, more effective pharmaceutical products.

References

  • N-Cyclopropyl L-Valinamide Inform
  • Chiral Purity Analysis – Know Wh
  • Analytical method valid
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development. RSC Publishing.
  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP).
  • Measuring Chiral Purity. OpenOChem Learn.
  • Analyses of amino acids, Enantiomeric purity. BMA Labor.
  • Chiral HPLC separation: str
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MilliporeSigma.
  • Pharmaceutical Analytical Impurities. US Pharmacopeia (USP).
  • Chiral Chrom
  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determin
  • VALIDATION OF COMPENDIAL METHODS <1225>. U.S. Pharmacopeia.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Verification of the need for optical purity measurement of chiral pesticide standards as agricultural reference materials.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • The Secrets to Mastering Chiral Chrom
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Quality Guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis.
  • Facilitating Chiral Method Development Using UPC2-MS.
  • ICH Q2(R1) Guideline on Validation of Analytical Procedures. Slideshare.
  • How Does Chiral Chrom

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of N¹-cyclopropyl-L-leucinamide

Executive Summary & Chemical Profile Effective disposal of N¹-cyclopropyl-L-leucinamide (CAS: 952026-62-9, typically) requires strict adherence to pharmaceutical intermediate protocols. As a functionalized amino acid ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of N¹-cyclopropyl-L-leucinamide (CAS: 952026-62-9, typically) requires strict adherence to pharmaceutical intermediate protocols. As a functionalized amino acid amide containing a strained cyclopropyl moiety , this compound presents unique stability challenges distinct from standard peptide waste.

This guide replaces generic "organic waste" instructions with a chemically specific protocol designed to prevent ring-strain release events and ensure complete destruction of bioactive potential.

Chemical Waste Identity
ParameterSpecificationOperational Implication
Chemical Class Substituted Amino Acid AmideNitrogen-containing organic waste.[1]
Functional Groups Secondary Amide, Cyclopropyl Ring, Isobutyl side chainCyclopropyl Alert: The strained ring (~27.5 kcal/mol strain energy) makes this compound susceptible to exothermic ring-opening reactions if exposed to strong Lewis acids or radical initiators.
Physical State White to off-white solid (typically)Dust explosion hazard if finely divided; requires particulate containment.
RCRA Status Non-listed (unless mixed)Manage as Hazardous Waste (ignitable/toxic characteristic) due to pharmaceutical potency.[2]

Hazard Assessment & Compatibility Matrix

Core Directive: The primary risk in disposing of cyclopropyl-containing amides is incompatible mixing . The cyclopropyl ring is kinetically stable but thermodynamically unstable.

Critical Incompatibilities (Do NOT Mix)
  • Strong Oxidizers (Nitric Acid, Permanganates): Potential for energetic oxidation of the amine/amide nitrogen and ring cleavage.

  • Strong Acids (Conc. HCl, H₂SO₄): Can catalyze rapid hydrolysis and exothermic ring-opening.

  • Radical Initiators: May induce radical ring-opening polymerization.

Self-Validating Compatibility Table

Verify the receiving container does NOT contain the following before addition:

Waste Stream CategoryCompatibilityMechanism of Failure
Halogenated Solvents Compatible Safe for co-disposal (e.g., DCM, Chloroform).
Non-Halogenated Solvents Compatible Safe for co-disposal (e.g., Methanol, Ethyl Acetate).
Aqueous Acid Waste (pH < 2) INCOMPATIBLE Acid-catalyzed hydrolysis/ring opening.
Oxidizing Acids (Nitric) DANGEROUS Potential for NOₓ gas generation and fire.[3]
Biohazardous Waste INCOMPATIBLE Chemical waste must not be autoclaved (toxic vapor risk).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Rationale: To prevent downstream rejection by incineration facilities and ensure container integrity.

  • Purity Check: Is the material pure solid or in solution?

    • If Solution: Identify the primary solvent. If >2% Halogenated content, the entire stream is Halogenated .

  • pH Verification (for aqueous mixtures): Dip-test the waste.

    • Requirement: pH must be between 5 and 9.

    • Action: Neutralize with dilute NaHCO₃ or dilute HCl if outside this range to prevent container pressurization.

Phase 2: Containerization & Segregation

Rationale: HDPE is selected for its chemical resistance to amides and physical durability.

  • Select Container: Use High-Density Polyethylene (HDPE) carboys or wide-mouth jars.

    • Avoid: Metal containers (potential metal-catalyzed ring opening).

  • Solid Waste: Double-bag pure solids in antistatic polyethylene bags before placing them in the rigid secondary container.

  • Liquid Waste: Fill to 90% capacity only. Leave headspace for thermal expansion.

Phase 3: Labeling & Documentation

Rationale: "Unknown" white powders are the most expensive and dangerous waste to handle.

  • Primary Label: "Hazardous Waste - Pharmaceutical Intermediate."

  • Constituents: List "N¹-cyclopropyl-L-leucinamide" explicitly. Do not use abbreviations like "N-C-L."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 4: Ultimate Fate (Incineration)

Rationale: High-temperature incineration is the only validated method to destroy the pharmaceutical activity and the cyclopropyl ring structure.

  • Directive: Ensure the waste manifest specifies "Incineration Required" (Waste Code: INCIN).

  • Prohibition: Do not mark for fuel blending or landfill.

Visual Workflow: Waste Decision Matrix

The following diagram illustrates the logical decision tree for disposing of N¹-cyclopropyl-L-leucinamide, ensuring segregation from incompatible streams.

WasteDisposal Start Waste Generation: N1-cyclopropyl-L-leucinamide PhaseCheck Determine Phase Start->PhaseCheck SolidPath Solid Waste PhaseCheck->SolidPath Solid LiquidPath Liquid/Solution PhaseCheck->LiquidPath Solution Bagging Double Bag in Antistatic PE SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck Container Containerize: HDPE Carboy Bagging->Container Halo Halogenated (>2% Halogens) SolventCheck->Halo DCM, CHCl3 NonHalo Non-Halogenated (Organics) SolventCheck->NonHalo MeOH, EtOAc CompatCheck Compatibility Check: NO Oxidizers/Strong Acids Halo->CompatCheck NonHalo->CompatCheck CompatCheck->Container Passed Label Label: 'Pharm Intermediate' + Toxic/Irritant Container->Label Disposal Final Fate: High-Temp Incineration Label->Disposal

Caption: Operational decision tree for segregating and packaging N¹-cyclopropyl-L-leucinamide waste to ensure safety and regulatory compliance.

Emergency Contingencies (Spill Management)

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate immediate area (10 ft radius).

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation risk).

  • Cleanup:

    • Do NOT dry sweep (generates dust).

    • Cover with wet paper towels (water or inert oil) to suppress dust.

    • Scoop into a wide-mouth jar.

    • Wipe surface with soap and water.[4][5]

Scenario B: Solution Spill
  • Absorb: Use vermiculite or polypropylene pads.

  • Neutralize: If mixed with acids, apply sodium bicarbonate slowly to avoid splattering.

  • Disposal: Collect absorbent material as Solid Hazardous Waste (do not trash).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories: Chemical Compatibility Guidelines. [Link]

  • PubChem. Compound Summary: N-cyclopropyl-L-leucinamide (and related cyclopropylamine derivatives). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-cyclopropyl-L-leucinamide
Reactant of Route 2
Reactant of Route 2
N~1~-cyclopropyl-L-leucinamide
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